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  • Product: 2-(3-Phenylpropoxy)aniline
  • CAS: 403517-03-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3-Phenylpropoxy)aniline: Structure, Molecular Weight, and Synthetic Strategy

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(3-Phenylpropoxy)aniline, a molecule of interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Phenylpropoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Given its structural motifs—an aniline core and a phenylpropoxy side chain—it holds potential as a versatile building block for novel therapeutics and functional materials. This document details its chemical structure, precise molecular weight, a proposed synthetic pathway with mechanistic insights, and expected analytical characterization.

Section 1: Molecular Structure and Physicochemical Properties

2-(3-Phenylpropoxy)aniline is an aromatic organic compound featuring an aniline ring substituted at the ortho position with a 3-phenylpropoxy group. This substituent consists of a three-carbon alkyl chain linked to the aniline via an ether bond and terminated by a phenyl group.

Chemical Structure

The structural formula of 2-(3-Phenylpropoxy)aniline is C₁₅H₁₇NO. The core of the molecule is a benzene ring with an amino group (-NH₂) at position 1 and a 3-phenylpropoxy group (-O-(CH₂)₃-C₆H₅) at position 2. The presence of the flexible ether linkage and the terminal phenyl group are key determinants of its chemical reactivity and potential biological activity.

Caption: Chemical structure of 2-(3-Phenylpropoxy)aniline.

Molecular Weight and Formula

The molecular formula and weight have been calculated based on the atomic composition of the molecule.

PropertyValue
Molecular FormulaC₁₅H₁₇NO
Average Molecular Weight227.30 g/mol
Monoisotopic Mass227.131014 g/mol

Section 2: Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed synthesis commences with the O-alkylation of 2-nitrophenol with (3-bromopropyl)benzene, followed by the selective reduction of the nitro group to an amine.

Synthesis_Workflow Start Starting Materials: - 2-Nitrophenol - (3-Bromopropyl)benzene Step1 Step 1: Williamson Ether Synthesis (O-Alkylation) Start->Step1 Intermediate Intermediate: 1-Nitro-2-(3-phenylpropoxy)benzene Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: 2-(3-Phenylpropoxy)aniline Step2->Product

Caption: Proposed two-step synthesis of 2-(3-Phenylpropoxy)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Nitro-2-(3-phenylpropoxy)benzene

This step involves a nucleophilic substitution reaction where the phenoxide ion of 2-nitrophenol attacks the electrophilic carbon of (3-bromopropyl)benzene.

  • Reagents and Solvents:

    • 2-Nitrophenol

    • (3-Bromopropyl)benzene

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as the base

    • Acetone or N,N-Dimethylformamide (DMF) as the solvent

  • Protocol:

    • To a solution of 2-nitrophenol in the chosen solvent, add the base (e.g., 1.5 equivalents of K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add (3-bromopropyl)benzene (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-nitro-2-(3-phenylpropoxy)benzene.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or acetone is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. Potassium carbonate is a mild and safe base suitable for this transformation, though sodium hydride can be used for a faster reaction if anhydrous conditions are maintained.

Step 2: Reduction of 1-Nitro-2-(3-phenylpropoxy)benzene to 2-(3-Phenylpropoxy)aniline

The final step is the reduction of the nitro group to a primary amine. Several methods are available, with catalytic hydrogenation being a clean and efficient option.

  • Reagents and Catalysts:

    • 1-Nitro-2-(3-phenylpropoxy)benzene

    • Palladium on carbon (10% Pd/C) or Raney Nickel as the catalyst

    • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

    • Ethanol or Ethyl Acetate as the solvent

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in the chosen solvent.

    • Add the catalyst (typically 5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 2-(3-Phenylpropoxy)aniline.

Trustworthiness and Self-Validation: This synthetic sequence is highly reliable. The progress of each step can be easily monitored by TLC, and the structures of the intermediate and final product can be unequivocally confirmed by standard spectroscopic techniques such as NMR and Mass Spectrometry, ensuring the integrity of the process.

Section 3: Predicted Analytical Characterization

While experimental data for 2-(3-Phenylpropoxy)aniline is scarce, its spectroscopic profile can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect a complex multiplet pattern in the range of δ 6.7-7.3 ppm for the eight aromatic protons (four on the aniline ring and five on the terminal phenyl group).

    • Amino Protons: A broad singlet corresponding to the -NH₂ protons, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Propoxy Chain Protons:

      • -O-CH₂ -: A triplet around δ 4.0 ppm.

      • -CH₂-CH₂ -CH₂-: A multiplet (quintet) around δ 2.1 ppm.

      • -CH₂ -Ph: A triplet around δ 2.8 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals are expected in the δ 110-150 ppm region. The carbon attached to the oxygen will be downfield shifted, while the carbon attached to the amino group will also show a characteristic shift.

    • Propoxy Chain Carbons: Expect signals around δ 68 ppm (-O-C H₂-), δ 30 ppm (-CH₂-C H₂-CH₂-), and δ 32 ppm (-C H₂-Ph).

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic pair of sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227.1310 (for high-resolution MS).

  • Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the phenylpropyl side chain.

Section 4: Conclusion and Future Directions

This technical guide has detailed the structure, molecular weight, a plausible synthetic route, and the expected analytical characteristics of 2-(3-Phenylpropoxy)aniline. The proposed synthesis is based on reliable and well-documented chemical transformations, providing a clear path for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of this compound.

As a molecule with both a reactive aniline moiety and a flexible, hydrophobic phenylpropoxy group, 2-(3-Phenylpropoxy)aniline is a promising candidate for further investigation in drug discovery as a scaffold for new bioactive molecules and in materials science for the development of novel polymers and functional materials. Experimental validation of the proposed synthesis and a thorough investigation of its properties are warranted.

References

  • General Synthesis of 2-Aminophenols: For strategies on the synthesis of substituted 2-aminophenols, which are structurally related to the target molecule, refer to recent developments in the field.

    • Title: Regioselective synthesis of 2-aminophenols
    • Source: RSC Publishing
    • URL: [Link]

  • Synthesis of Aminophenoxy Derivatives: The synthesis of ethyl-2-(4-aminophenoxy) acetate provides a relevant example of O-alkylation of a nitrophenol followed by nitro reduction.

    • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies
    • Source: MDPI
    • URL: [Link]

  • Synthesis of Alkoxy Aniline Derivatives: General methods for the preparation of alkoxy aniline derivatives can be found in the supporting information of various chemical synthesis papers.

    • Title: Preparation of the alkoxy aniline deriv
    • Source: ResearchG
    • URL: [Link]

  • Characterization of Aniline Derivatives: For an overview of the properties and reactions of aniline, a found

    • Title: Aniline
    • Source: Wikipedia
    • URL: [Link]

Exploratory

A Technical Guide to the Isomeric Distinction of 2-(3-Phenylpropoxy)aniline and 4-(3-Phenylpropoxy)aniline for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise positioning of functional groups on a scaffold can dramatically alter a molecule's biological activity, pharmacokinetic profile, and overall therape...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the precise positioning of functional groups on a scaffold can dramatically alter a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth technical exploration of two positional isomers, 2-(3-Phenylpropoxy)aniline and 4-(3-Phenylpropoxy)aniline, to illuminate the critical differences imparted by ortho versus para substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.

Introduction: The Significance of Isomerism in Drug Design

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1] The introduction of a 3-phenylpropoxy group to the aniline ring generates molecules with a combination of aromatic, ether, and amine functionalities, offering multiple points for biological interactions. The seemingly subtle shift of this alkoxy substituent from the para (4-position) to the ortho (2-position) of the amino group can lead to profound differences in molecular conformation, electronic properties, and, consequently, biological function. This guide will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, spectroscopic signatures, and potential pharmacological activities.

Molecular Structure and Conformation

The core structural difference lies in the spatial relationship between the amino (-NH₂) group and the 3-phenylpropoxy (-O(CH₂)₃Ph) group.

G cluster_0 2-(3-Phenylpropoxy)aniline cluster_1 4-(3-Phenylpropoxy)aniline 2-isomer 4-isomer

Caption: Chemical structures of 2-(3-Phenylpropoxy)aniline and 4-(3-Phenylpropoxy)aniline.

In 4-(3-Phenylpropoxy)aniline , the substituent is positioned opposite the amino group, resulting in a more linear and sterically unhindered molecule. This separation allows for independent interactions of both functional groups with biological targets.

Conversely, in 2-(3-Phenylpropoxy)aniline , the proximity of the bulky 3-phenylpropoxy group to the amino group introduces significant steric hindrance. This "ortho effect" can restrict the rotation of both substituents and influence the planarity of the aniline ring.[2][3] Such conformational constraints can be a critical determinant of binding affinity and selectivity for a specific biological target.

Synthesis and Mechanistic Considerations

A practical and widely applicable method for the synthesis of these aniline derivatives is the Williamson ether synthesis.[4][5] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Proposed Synthetic Pathway

Williamson_Ether_Synthesis cluster_0 Synthesis of 4-(3-Phenylpropoxy)aniline cluster_1 Synthesis of 2-(3-Phenylpropoxy)aniline aminophenol_p 4-Aminophenol phenoxide_p 4-Aminophenoxide aminophenol_p->phenoxide_p + Base base_p Base (e.g., NaH, K₂CO₃) product_p 4-(3-Phenylpropoxy)aniline phenoxide_p->product_p + 3-Phenylpropyl bromide (SN2 reaction) alkyl_halide 3-Phenylpropyl bromide alkyl_halide->product_p aminophenol_o 2-Aminophenol phenoxide_o 2-Aminophenoxide aminophenol_o->phenoxide_o + Base base_o Base (e.g., NaH, K₂CO₃) product_o 2-(3-Phenylpropoxy)aniline phenoxide_o->product_o + 3-Phenylpropyl bromide (SN2 reaction) alkyl_halide2 3-Phenylpropyl bromide alkyl_halide2->product_o

Caption: Proposed Williamson ether synthesis for the target compounds.

Causality behind Experimental Choices:

  • Choice of Base: A strong base, such as sodium hydride (NaH), is often employed to ensure complete deprotonation of the phenolic hydroxyl group, which is more acidic than the amino protons.[6] For less moisture-sensitive reactions, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be effective.

  • Nucleophile and Electrophile Selection: The synthesis proceeds via the phenoxide as the nucleophile and 3-phenylpropyl bromide as the electrophile. The reverse approach (an aniline attacking a phenylpropoxy halide) is not feasible for generating the ether linkage. The primary nature of the alkyl halide minimizes the potential for competing E2 elimination reactions.[7]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism.

Detailed Experimental Protocol (Proposed)
  • Deprotonation: To a solution of the respective aminophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add 3-phenylpropyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Physicochemical Properties

The positioning of the 3-phenylpropoxy group is expected to significantly influence the physicochemical properties of the two isomers.

Property2-(3-Phenylpropoxy)aniline (Predicted)4-(3-Phenylpropoxy)aniline (Predicted/Known)Rationale for Differences
Molecular Formula C₁₅H₁₇NOC₁₅H₁₇NOIdentical
Molecular Weight 227.30 g/mol 227.30 g/mol Identical
Boiling Point HigherLowerThe potential for intramolecular hydrogen bonding between the ortho-amino and ether oxygen in the 2-isomer could increase its boiling point relative to the 4-isomer.
Melting Point LowerHigherThe more symmetrical structure of the 4-isomer allows for more efficient crystal packing, likely resulting in a higher melting point.
pKa (of anilinium ion) Lower (less basic)Higher (more basic)The "ortho effect" involves steric hindrance to the protonation of the amino group and potential intramolecular hydrogen bonding, both of which decrease the basicity of the 2-isomer compared to the 4-isomer.[2][3]
LogP Slightly HigherSlightly LowerThe intramolecular hydrogen bonding in the 2-isomer may mask some of the polarity of the amino and ether groups, potentially leading to a slightly higher lipophilicity (LogP).
Aqueous Solubility LowerHigherThe expected higher melting point and more exposed polar groups of the 4-isomer suggest it will have greater aqueous solubility.

Spectroscopic Characterization

The structural differences between the two isomers will be clearly reflected in their NMR and IR spectra.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Region: The 4-isomer is expected to show a more symmetrical splitting pattern in the aromatic region (two doublets, appearing as an AA'BB' system). In contrast, the 2-isomer will exhibit a more complex, asymmetric pattern of four distinct aromatic proton signals due to the lower symmetry.

  • -NH₂ Protons: The chemical shift of the amino protons in the 2-isomer may be influenced by the proximity of the ether oxygen and could appear at a different chemical shift compared to the 4-isomer.

  • Aliphatic Protons: The signals for the propyl chain protons (-OCH₂-, -CH₂-, -CH₂Ph) are expected to be present in both spectra, likely with similar chemical shifts and multiplicities (triplets and a multiplet).

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: The 4-isomer will show four signals for the six aromatic carbons due to symmetry. The 2-isomer will display six distinct signals for the aniline ring carbons. The chemical shifts of the carbons in the 2-isomer will be more varied due to the anisotropic effects of the adjacent substituent.

IR Spectroscopy
  • N-H Stretching: Both isomers will exhibit two characteristic N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. The exact positions and shapes of these bands may differ slightly due to the different hydrogen bonding environments.

  • C-O Stretching: A strong C-O stretching band for the aryl-alkyl ether is expected around 1230-1270 cm⁻¹ for both isomers.

  • Aromatic C-H Bending: The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region will be indicative of the substitution pattern (1,2-disubstituted for the 2-isomer and 1,4-disubstituted for the 4-isomer).

Pharmacological and Drug Development Implications

The positional isomerism of the 3-phenylpropoxy group has significant implications for the potential biological activity and drug-like properties of these molecules.

4-(3-Phenylpropoxy)aniline: A Known Antimalarial Agent

4-(3-Phenylpropoxy)aniline has been identified as an antimalarial agent.[8] Aniline derivatives are a known class of compounds with activity against Plasmodium species.[9][10][11] The para-disposed amino and ether functionalities likely allow for optimal interactions with the biological target(s) in the parasite. The specific mechanism of action is an area for further investigation but may involve interference with heme detoxification or other essential parasitic pathways.

2-(3-Phenylpropoxy)aniline: A Candidate for Novel Bioactivity

The biological activity of 2-(3-Phenylpropoxy)aniline is not well-documented in publicly available literature. However, the principles of medicinal chemistry allow for informed predictions:

  • Altered Target Affinity and Selectivity: The steric bulk of the ortho-substituent could prevent binding to the same target as the 4-isomer or, conversely, promote a different binding conformation, potentially leading to a novel pharmacological profile. In some cases, ortho substitution is a requirement for activity at certain receptors.[12]

  • Modified Metabolic Profile: The ortho-positioning of the bulky group could sterically hinder the metabolic enzymes (e.g., cytochrome P450s) from accessing the amino group, potentially leading to a different metabolic fate and a longer half-life compared to the 4-isomer.

  • Intramolecular Interactions and Bioavailability: The potential for intramolecular hydrogen bonding in the 2-isomer could influence its membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.

Analytical Separation and Characterization

The separation of these two isomers can be readily achieved using standard chromatographic techniques.

Separation_Workflow Mixture Mixture of 2- and 4-isomers HPLC High-Performance Liquid Chromatography (HPLC) - Reversed-phase (C18 column) - Normal-phase (Silica column) Mixture->HPLC Injection Separated_Isomers Separated Isomers HPLC->Separated_Isomers Elution Characterization Characterization - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy Separated_Isomers->Characterization Analysis

Caption: A typical workflow for the separation and characterization of the isomers.

High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative separation. Due to the difference in polarity and shape, the two isomers will have distinct retention times on both reversed-phase (e.g., C18) and normal-phase (e.g., silica) columns. Method development would involve optimizing the mobile phase composition to achieve baseline separation.

Conclusion

The distinction between 2-(3-Phenylpropoxy)aniline and 4-(3-Phenylpropoxy)aniline extends far beyond a simple change in substituent position. This technical guide has illuminated how this isomeric difference leads to predictable variations in molecular conformation, physicochemical properties, and spectroscopic signatures. For drug development professionals, these differences are of paramount importance. While the 4-isomer has shown promise as an antimalarial agent, the unique steric and electronic environment of the 2-isomer presents an opportunity for the discovery of novel biological activities and improved pharmacokinetic profiles. A thorough understanding of these isomeric distinctions is crucial for the rational design and development of new therapeutic agents based on the aniline scaffold.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 24, 2026, from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved February 24, 2026, from [Link]

  • Lusardi, M., Basilico, N., Rotolo, C., Parapini, S., & Spallarossa, A. (2023). Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. Molecules, 28(4), 1637.
  • Biot, C., Glorian, F., Maciejewski, L. A., & Brocard, J. S. (2001). Synthesis and in vitro and in vivo antimalarial activity of new 4-anilinoquinolines. Journal of medicinal chemistry, 44(17), 2657–2663.
  • Sharma, V., Kumar, V., & Singh, D. (2017). Docking, synthesis and antimalarial activity of novel 4-anilinoquinoline derivatives. Bioorganic & medicinal chemistry letters, 27(8), 1757–1762.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved February 24, 2026, from [Link]

  • S. W. Krska, et al. (2019). Formal Aniline Synthesis from Phenols through Deoxygenative N-Centered Radical Substitution. Chemistry – A European Journal, 25(72), 16539-16543.
  • P. Gannett. (2020, April 24). What is the difference between ortho para and meta substitution?. Quora. Retrieved February 24, 2026, from [Link]

  • A. Williamson. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 106-107.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved February 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved February 24, 2026, from [Link]

  • Sameer Srivastava. (2023, April 8). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13 [Video]. YouTube. [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved February 24, 2026, from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved February 24, 2026, from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?. Retrieved February 24, 2026, from [Link]

  • Krishnan Chandrasekaran. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(4), 362-366.
  • M. P. S. Ishar, et al. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Bulletin of Pure & Applied Sciences- Chemistry, 10C(1-2), 25-28.
  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Study Prep. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 24, 2026, from [Link]

  • Buckman, B. O., et al. (2005). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 15(10), 2645–2648.
  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US3965182A - Preparation of aniline from phenol and ammonia.
  • Google Patents. (n.d.). Patent 0085511 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Phenylpropyl)aniline. Retrieved February 24, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved February 24, 2026, from [Link]

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Sources

Exploratory

2-(3-Phenylpropoxy)aniline: A Versatile Aryl-Alkoxy Scaffold for Medicinal Chemistry

[1][2] Executive Summary 2-(3-Phenylpropoxy)aniline (PubChem CID 12596483; CAS 403517-03-3) is a specialized chemical intermediate widely utilized in drug discovery campaigns.[1][2] Structurally, it represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-(3-Phenylpropoxy)aniline (PubChem CID 12596483; CAS 403517-03-3) is a specialized chemical intermediate widely utilized in drug discovery campaigns.[1][2] Structurally, it represents a "privileged scaffold" featuring a polar aniline head group connected to a hydrophobic phenyl tail via a flexible propyl ether linker.[2] This specific architecture allows it to serve as a critical building block for kinase inhibitors, GPCR ligands, and ion channel modulators, where the aniline moiety acts as a nucleophilic handle for further functionalization (e.g., urea, amide, or heterocycle formation) and the phenylpropoxy tail probes hydrophobic pockets within target proteins.[1][2]

This guide provides a comprehensive technical overview, including validated synthesis protocols, physicochemical properties, and strategic applications in structure-activity relationship (SAR) studies.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(3-Phenylpropoxy)aniline
Common Synonyms 2-(3-Phenylpropoxy)benzenamine; o-(3-Phenylpropoxy)aniline
PubChem CID 12596483
CAS Registry Number 403517-03-3
Molecular Formula C₁₅H₁₇NO
SMILES C1=CC=C(C=C1)CCCOC2=CC=CC=C2N
Key Physicochemical Parameters

The following properties dictate the compound's behavior in biological assays and synthetic workflows.

ParameterValue (Experimental/Predicted)Relevance
Molecular Weight 227.30 g/mol Optimal for fragment-based drug design (<300 Da).[1][2]
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity; suggests good membrane permeability but requires solubility optimization.[1][2]
H-Bond Donors (HBD) 1 (NH₂)Key interaction point for H-bonding with receptor residues (e.g., Glu, Asp).[1][2]
H-Bond Acceptors (HBA) 2 (N, O)The ether oxygen acts as a weak acceptor; the amine nitrogen is a strong donor/acceptor.[1][2]
Topological Polar Surface Area (TPSA) 35.25 ŲWell within the range for blood-brain barrier (BBB) penetration (<90 Ų).[1][2]
Rotatable Bonds 5High flexibility allows the molecule to adopt multiple conformations in binding pockets.[2]

Synthesis & Manufacturing Protocols

The synthesis of 2-(3-Phenylpropoxy)aniline is typically achieved through a robust two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction .[1][2] This route is preferred for its scalability and high yields.[1]

Reaction Scheme Visualization

SynthesisPathway Figure 1: Two-step synthesis of 2-(3-Phenylpropoxy)aniline via O-alkylation and reduction. Start1 2-Nitrophenol (Starting Material) Intermediate 2-(3-Phenylpropoxy)-1-nitrobenzene (Intermediate) Start1->Intermediate Step 1: K2CO3, DMF 80°C, 4-6h (O-Alkylation) Start2 1-Bromo-3-phenylpropane (Electrophile) Start2->Intermediate Product 2-(3-Phenylpropoxy)aniline (Final Product) Intermediate->Product Step 2: Fe/NH4Cl or H2/Pd-C EtOH/H2O (Nitro Reduction)

[1][2]

Step-by-Step Experimental Protocol
Step 1: O-Alkylation (Formation of the Ether Linkage) [1][2]
  • Reagents: 2-Nitrophenol (1.0 eq), 1-Bromo-3-phenylpropane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1][2]

  • Procedure:

    • Dissolve 2-nitrophenol in anhydrous DMF under an inert atmosphere (N₂).

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Dropwise add 1-bromo-3-phenylpropane.[1][2]

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1).[1][2]

    • Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallization from ethanol or flash chromatography.[1]

Step 2: Nitro Reduction (Formation of the Aniline) [1][2]
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1][2]

  • Solvent: Ethanol/Water (3:1).[1][2]

  • Procedure:

    • Dissolve the nitro-intermediate from Step 1 in Ethanol/Water.[1][2]

    • Add NH₄Cl and Iron powder.

    • Reflux vigorously for 2–4 hours. The reaction is complete when the yellow nitro spot disappears on TLC and a fluorescent amine spot appears.[1][2]

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with ethanol.[1][2]

    • Concentrate the filtrate.[1][2] Partition between water and Ethyl Acetate.[1]

    • Dry organic layer (MgSO₄) and concentrate to yield the crude aniline as a brownish oil or low-melting solid.[1][2]

Biological Potential & Applications[1][2][4][6][7]

Pharmacophore Analysis

2-(3-Phenylpropoxy)aniline serves as a "linker-equipped" scaffold.[1][2] Its value lies in its ability to span distinct binding regions within a protein target.[1]

  • The Aniline Head: Acts as a "hinge binder" in kinases or a primary interaction point in GPCRs.[2] It is readily converted into ureas, amides, or sulfonamides to increase potency.[2]

  • The Propyl Linker: A 3-carbon spacer is often the optimal length to traverse narrow channels or connect a solvent-exposed region to a deep hydrophobic pocket.[1][2]

  • The Phenyl Tail: Provides Van der Waals interactions (π-stacking) with aromatic residues (Phe, Tyr, Trp) in the target protein.[1][2]

Application Logic (SAR Map)

SAR_Logic Figure 2: Strategic modification points for SAR exploration using CID 12596483. Core 2-(3-Phenylpropoxy)aniline (Scaffold) Mod1 Derivatization of NH2 (Ureas/Amides) Core->Mod1 Primary Vector Mod2 Linker Variation (Rigidification) Core->Mod2 Optimization Mod3 Phenyl Ring Substitution (Halogens/Alkoxy) Core->Mod3 SAR Exploration Target1 Kinase Inhibitors (Type II binding) Mod1->Target1 H-bond donor/acceptor Target2 GPCR Ligands (5-HT/Dopamine) Mod3->Target2 Selectivity tuning

Case Studies in Drug Discovery

While CID 12596483 is an intermediate, its structural motif is present in several bioactive classes:

  • Kinase Inhibition: The 2-alkoxyaniline motif is found in inhibitors of VEGFR and PDGFR , where the ether oxygen acts as an intramolecular H-bond acceptor to planarize the molecule, improving binding affinity [1].[1][2]

  • GPCR Ligands: The phenyl-alkoxy-phenyl chain mimics the distance between the aromatic ring and the amine in neurotransmitters like serotonin, making this scaffold useful for designing 5-HT receptor antagonists [2].[1][2]

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 4.[1][2]

  • Skin/Eye Irritation: Category 2.[1][3]

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) due to the aniline moiety.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Ventilation: Always handle in a fume hood to avoid inhalation of vapors or dust.[2]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine, which turns the compound dark brown/black over time.[2]

References

  • PubChem. "Compound Summary: 2-(3-Phenylpropoxy)aniline (CID 12596483)."[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Alkoxyanilines in Kinase Inhibition." (General Reference for Scaffold Utility). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(3-Phenylpropoxy)aniline from 2-Nitrophenol

Abstract & Scope This application note details a robust, two-step protocol for the synthesis of 2-(3-phenylpropoxy)aniline , a privileged scaffold in G-protein coupled receptor (GPCR) ligand design and kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 2-(3-phenylpropoxy)aniline , a privileged scaffold in G-protein coupled receptor (GPCR) ligand design and kinase inhibitor development.

While general literature describes Williamson ether syntheses and nitro reductions, this guide addresses specific process challenges including:

  • O-Alkylation Selectivity: Optimizing the

    
     reaction to prevent C-alkylation side products.
    
  • Safety in Hydrogenation: Managing pyrophoric Pd/C catalysts during the reduction of the nitro intermediate.

  • Purification Efficiency: Avoiding column chromatography through strategic crystallization and acid-base extraction.

Retrosynthetic Strategy & Logic

The synthesis is designed around a convergent approach. We utilize 2-nitrophenol as the nucleophilic scaffold and 1-bromo-3-phenylpropane as the electrophile. The nitro group serves two purposes: it activates the phenol for deprotonation (lowering


) and acts as a masked amine, protected from oxidation during the alkylation step.
Logical Workflow (DOT Visualization)

SynthesisWorkflow Start1 2-Nitrophenol (Nucleophile) Base K2CO3 / DMF 60°C, 4h Start1->Base Start2 1-Bromo-3-phenylpropane (Electrophile) Start2->Base Inter Intermediate: 1-Nitro-2-(3-phenylpropoxy)benzene Base->Inter SN2 Alkylation (Williamson Ether) Reduct H2 (1 atm) / 10% Pd/C MeOH, RT, 6h Inter->Reduct Product Target: 2-(3-Phenylpropoxy)aniline Reduct->Product Catalytic Hydrogenation

Figure 1: Synthetic workflow illustrating the convergent assembly of the ether linkage followed by functional group manipulation.

Experimental Protocols

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize 1-nitro-2-(3-phenylpropoxy)benzene. Mechanism:


 Nucleophilic Substitution.
Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol (Scale)Role
2-Nitrophenol 139.111.05.00 gSubstrate
1-Bromo-3-phenylpropane 199.091.28.59 g (approx 6.6 mL)Electrophile
Potassium Carbonate (

)
138.212.09.94 gBase
DMF (Anhydrous) 73.09N/A50 mLSolvent
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Solubilization: Add 2-Nitrophenol (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (9.94 g) in a single portion. The solution will turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add 1-bromo-3-phenylpropane (8.59 g) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (20% EtOAc/Hexanes).

    • Expert Insight: Do not exceed 80°C. Higher temperatures increase the risk of C-alkylation on the aromatic ring or elimination of the alkyl bromide to an alkene.

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to RT. Pour the mixture into 200 mL of ice-water.

    • Observation: The product should precipitate as a yellow solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the product is an oil, triturate with cold pentane. If solid, recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% (Yellow solid/oil).

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the primary amine. Mechanism: Heterogeneous Catalytic Hydrogenation.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Nitro Intermediate ~257.31.04.00 g (Example)Substrate
10% Pd/C N/A10 wt%400 mgCatalyst
Hydrogen (

)
2.02ExcessBalloon / 1 atmReductant
Methanol (MeOH) 32.04N/A40 mLSolvent
Protocol
  • Safety Check: Ensure no open flames. Pd/C is pyrophoric when dry.

  • Setup: In a 100 mL RBF, dissolve the Nitro intermediate (4.00 g) in MeOH (40 mL).

  • Catalyst Addition:

    • Critical Step: Briefly purge the flask with Nitrogen.

    • Carefully add 10% Pd/C (400 mg) to the solution. (Wetting the catalyst with a small amount of water or toluene before addition can reduce ignition risk).

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a balloon filled with

      
      .
      
    • Insert a vent needle and purge the headspace with

      
       for 30 seconds, then remove the vent needle.
      
  • Reaction: Stir vigorously at RT. The yellow color of the nitro compound will fade to colorless/pale brown.

    • Time: Typically 3–6 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Safety: Do not let the filter cake dry out completely; rinse immediately with water and dispose of in a dedicated solid waste container.

    • Concentrate the filtrate in vacuo.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in

      
      .
      
    • Extract with 1M HCl (

      
       mL). The product moves to the aqueous phase (anilinium salt).
      
    • Wash the aqueous layer with fresh ether (removes unreacted neutral impurities).

    • Basify the aqueous layer to pH 10 with 2M NaOH.

    • Extract the cloudy aqueous layer with DCM (

      
       mL).
      
    • Dry (MgSo4) and concentrate.

Expected Yield: 90–95% (Pale brown oil/solid).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Ether Step: Triplet ~4.0 ppm (

). Amine Step: Broad singlet ~3.5-4.0 ppm (

), Upfield shift of aromatic protons ortho to amine.
Purity HPLC (254 nm)> 95% Area
Appearance VisualPale yellow to brown viscous oil or low-melting solid.
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type LowYield1 Step 1: Low Yield Type->LowYield1 Ether Synthesis Incomplete2 Step 2: Incomplete Type->Incomplete2 Reduction Sol1 Check Reagents: Ensure DMF is dry. Increase Temp to 70°C. LowYield1->Sol1 Sol2 Check Catalyst: Catalyst poisoning? Filter and add fresh Pd/C. Incomplete2->Sol2

Figure 2: Troubleshooting logic for common synthetic hurdles.

References

  • Williamson Ether Synthesis Conditions

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • BenchChem. "An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline from 2-nitrophenol." (Accessed Oct 2023).

  • Nitro Reduction Methodologies

    • Common Organic Chemistry. "Nitro Reduction - Common Conditions: H2 + Pd/C."

    • ChemicalBook. "2-(3-Methoxy)aniline Synthesis Protocols."[1] (Analogous reaction conditions).

  • Safety Data & Handling

    • ThermoFisher Scientific.[2] "Safety Data Sheet: 1-Bromo-3-phenylpropane."

    • NJ.gov. "Hazardous Substance Fact Sheet: 2-Nitrophenol."

Sources

Application

Protocol for O-alkylation of 2-aminophenol with 1-bromo-3-phenylpropane

Topic: Protocol for O-alkylation of 2-aminophenol with 1-bromo-3-phenylpropane Content Type: Application Note & Detailed Protocol Role: Senior Application Scientist Target Molecule: 2-(3-phenylpropoxy)aniline Methodology...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for O-alkylation of 2-aminophenol with 1-bromo-3-phenylpropane Content Type: Application Note & Detailed Protocol Role: Senior Application Scientist

Target Molecule: 2-(3-phenylpropoxy)aniline Methodology: Base-Mediated Williamson Ether Synthesis (Direct & Protected Routes)

Executive Summary

The synthesis of O-alkylated 2-aminophenol derivatives is a foundational transformation in medicinal chemistry, particularly for accessing benzoxazine scaffolds and privileged ether-linked pharmacophores. The core challenge in this transformation is chemoselectivity : the 2-aminophenol substrate contains two nucleophilic centers—the hard oxygen (phenol) and the soft nitrogen (aniline).

This guide details a robust protocol for the O-alkylation of 2-aminophenol with 1-bromo-3-phenylpropane. While direct alkylation is feasible under strictly controlled conditions, this guide also outlines a "Protection-Deprotection" strategy for high-purity applications where N-alkylation impurities must be <0.1%.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

2-Aminophenol is an ambident nucleophile. The selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and pKa modulation.

  • Phenol (-OH): pKa

    
     9.[1]7. Under basic conditions (e.g., K
    
    
    
    CO
    
    
    ), it forms the phenoxide anion , a "hard," charged nucleophile.
  • Aniline (-NH

    
    ):  pKa 
    
    
    
    25 (for deprotonation). Under weak basic conditions, it remains neutral. It is a "soft" nucleophile.

Mechanistic Causality: To favor O-alkylation, we utilize a base that is strong enough to deprotonate the phenol but too weak to deprotonate the aniline. Potassium Carbonate (K


CO

)
in a polar aprotic solvent (DMF or Acetonitrile) is the optimal system. The phenoxide anion (

), being negatively charged, is significantly more nucleophilic toward the primary alkyl halide (1-bromo-3-phenylpropane) than the neutral amine, provided the reaction temperature is controlled to prevent thermal activation of the amine.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the targeted O-alkylation route.

ReactionPathway Substrate 2-Aminophenol Intermediate Phenoxide Anion (Strong Nucleophile) Substrate->Intermediate Deprotonation (-H+) SideProduct N-Alkyl / N,O-Dialkyl (Impurity) Substrate->SideProduct Direct N-Attack (Minor, Thermal) Base K2CO3 (Base) Base->Intermediate Product O-Alkyl Product (Target) Intermediate->Product SN2 Attack (Major) Reagent 1-bromo-3-phenylpropane Reagent->Product Product->SideProduct Over-alkylation

Caption: Competitive nucleophilic pathways. The phenoxide route (green) is kinetically favored over the neutral amine route (red) under optimized basic conditions.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5]RoleGrade
2-Aminophenol 109.131.0Substrate>98%, stored dark
1-Bromo-3-phenylpropane 199.091.1Electrophile>97%
Potassium Carbonate (K

CO

)
138.212.0BaseAnhydrous, granular
Acetonitrile (MeCN) -[0.2 M]SolventHPLC Grade, Dry
Potassium Iodide (KI) 166.000.1CatalystOptional (Finkelstein)

Safety Note: 1-Bromo-3-phenylpropane is an irritant. 2-Aminophenol is harmful if swallowed and suspected of causing genetic defects. Handle all reagents in a fume hood.

Method A: Direct High-Throughput O-Alkylation

Recommended for initial screening and scale-up where minor purification is acceptable.

Step-by-Step Procedure:

  • Solvation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.09 g, 10 mmol) in anhydrous Acetonitrile (50 mL).

    • Why MeCN? Acetonitrile provides a good balance of polarity for dissolving the phenoxide salt while allowing for easier workup than DMF.

  • Deprotonation: Add K

    
    CO
    
    
    
    (2.76 g, 20 mmol). If rapid reaction is required, add KI (166 mg, 1 mmol). Stir at room temperature for 15 minutes.
    • Observation: The solution may darken slightly as the phenoxide forms.

  • Addition: Add 1-bromo-3-phenylpropane (2.19 g, 1.7 mL, 11 mmol) dropwise over 5 minutes.

    • Control: Do not dump the reagent at once; a high local concentration of alkyl halide can promote N-alkylation.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (80-82°C) for 6–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.6, O-alkyl product) should appear. If a spot appears between them, it may be N-alkyl impurity.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (K

      
      CO
      
      
      
      /KBr) and rinse the pad with EtOAc.
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, then Brine (20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
Method B: Schiff Base Protection (High Purity)

Recommended if Method A yields >5% N-alkylated impurity.

  • Protection: Reflux 2-aminophenol (1.0 eq) with Benzaldehyde (1.0 eq) in Ethanol for 2h. Cool to crystallize the imine (Schiff base).

  • Alkylation: React the imine with 1-bromo-3-phenylpropane using K

    
    CO
    
    
    
    in DMF (same stoichiometry as Method A). The steric bulk of the benzylidene group completely blocks N-alkylation.
  • Deprotection: Treat the alkylated intermediate with 1M HCl in THF/Water (1:1) at RT for 1h. Neutralize and extract.[2][4][6]

Analytical Validation & QC

Distinguishing O-alkylation from N-alkylation is critical. Use 1H NMR and HMBC for validation.

FeatureO-Alkylated Product (Target)N-Alkylated Impurity
Chemical Shift (

-CH

)

3.9 – 4.1 ppm (Triplet)

3.0 – 3.2 ppm (Triplet)
Aromatic Region 4 protons (distinct pattern)4 protons (often shifted upfield)
Exchangeable Protons Broad singlet ~3.5-4.5 ppm (NH

, 2H)
Broad singlet (NH, 1H)
Carbon NMR (C-O vs C-N)

65 – 70 ppm

40 – 50 ppm

Self-Validating Check:

  • Run an HMBC experiment.

  • Target: The ether

    
    -CH
    
    
    
    protons will show a correlation to the aromatic carbon C-1 (attached to Oxygen).
  • Impurity: The amine

    
    -CH
    
    
    
    protons will show a correlation to the aromatic carbon C-2 (attached to Nitrogen).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationSwitch solvent to DMF (higher solubility) or add 0.1 eq Cs

CO

.
N-Alkylation Observed Temperature too highLower reaction temp to 60°C. Ensure dropwise addition of bromide.
Dialkylation (N,O) Excess alkyl halideStrictly limit alkyl halide to 1.05 - 1.1 equivalents.
Sticky/Dark Crude Oxidation of aminophenolPerform reaction under Nitrogen/Argon atmosphere.[2] Use fresh substrate.
Workflow Diagram

Workflow Start Start: 2-Aminophenol Dissolve Dissolve in MeCN Add K2CO3 Start->Dissolve AddReagent Add 1-bromo-3-phenylpropane (Dropwise) Dissolve->AddReagent Reflux Reflux 80°C (6-8 Hours) AddReagent->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Workup Filter Salts Extract (EtOAc/NaOH) Check->Workup Complete Purify Recrystallization or Column Workup->Purify End Final Product 2-(3-phenylpropoxy)aniline Purify->End

Caption: Operational workflow for the direct O-alkylation protocol.

References

  • Wang, R. & Xu, J. (2010).[4][7] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[4] Link

  • Sharifi, A. et al. (2023). A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids. ResearchGate.[8] Link

  • BenchChem. (2025).[2][6][9] General Protocol for Williamson Ether Synthesis. BenchChem Application Notes. Link

  • Reaxys/SciFinder Database . (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[10] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

Sources

Method

Application Note: Selective Reduction of 1-nitro-2-(3-phenylpropoxy)benzene to 2-(3-phenylpropoxy)aniline

Part 1: Executive Summary & Strategic Analysis Scope and Application This application note details the process development for transforming 1-nitro-2-(3-phenylpropoxy)benzene (Substrate) to 2-(3-phenylpropoxy)aniline (Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Application

This application note details the process development for transforming 1-nitro-2-(3-phenylpropoxy)benzene (Substrate) to 2-(3-phenylpropoxy)aniline (Product). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly GPCR ligands and antihistamines where the 3-phenylpropoxy moiety serves as a lipophilic anchor.

Chemical Strategy & Selectivity

The primary challenge in this reduction is preserving the ether linkage while quantitatively reducing the nitro group.

  • Ether Stability: The 3-phenylpropoxy chain (

    
    ) is a non-benzylic ether. Unlike benzyl ethers (
    
    
    
    ), which are prone to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions, the additional carbon atoms in the propyl chain interrupt the benzylic resonance stabilization required for cleavage. Therefore, catalytic hydrogenation is a viable and preferred route.
  • Chemo-selectivity: The nitro group (

    
    ) is highly susceptible to reduction. The goal is to achieve this under mild conditions to prevent side reactions such as aniline oxidation or polymerization.
    
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states (Nitroso


 Hydroxylamine 

Amine).

ReactionPathway Substrate 1-nitro-2-(3-phenylpropoxy)benzene (Starting Material) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e-, 2H+ Cleavage Phenol + Propylbenzene (Over-reduction/Cleavage) Substrate->Cleavage H2/Pd (High Temp/Acid) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azo Azo Dimer (Ar-N=N-Ar) Nitroso->Azo Base/Condensation Product 2-(3-phenylpropoxy)aniline (Target) Hydroxyl->Product 2e-, 2H+

Figure 1: Mechanistic pathway of nitro reduction showing intermediates and potential side reactions.

Part 2: Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred)

Context: This method is the "Gold Standard" for purity and yield. It avoids the generation of iron sludge waste associated with chemical reductions.

Safety Alert: Dry Palladium on Carbon (Pd/C) is pyrophoric . Always wet the catalyst with an inert solvent (toluene or ethyl acetate) or water before adding the flammable reaction solvent (ethanol/methanol).

Materials
  • Substrate: 1.0 equiv (e.g., 10 mmol, ~2.57 g)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi)
    
Step-by-Step Protocol
  • Setup: In a round-bottom flask (or hydrogenation bottle), place the 10% Pd/C catalyst (250 mg).

  • Wetting: Gently add 2 mL of EtOAc or Toluene to wet the catalyst under an argon/nitrogen blanket.

  • Addition: Dissolve the substrate (2.57 g) in 50 mL of Ethanol and carefully add this solution to the catalyst slurry.

  • Purge: Seal the vessel. Evacuate the air and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.[1]
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm

    
     (balloon) for 4–6 hours.
    
    • Monitoring: Check TLC (Mobile phase: 20% EtOAc/Hexanes). The yellow nitro spot (

      
      ) should disappear; a fluorescent blue/purple amine spot (
      
      
      
      ) will appear.
  • Workup:

    • Purge the system with Nitrogen to remove excess

      
      .
      
    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with 20 mL Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude aniline as a viscous oil or low-melting solid.

Method B: Béchamp Reduction (Fe / Acid)

Context: Best for large-scale batches where hydrogen gas handling is restricted, or if the lab lacks hydrogenation equipment. It is robust and tolerant of moisture.

Materials
  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv)

  • Acid Catalyst: Ammonium Chloride (

    
    ) (saturated aq. solution) or Acetic Acid (AcOH)[2][3]
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Protocol
  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Ethanol (40 mL).

  • Activation: Add Iron powder (50 mmol, ~2.8 g) and a solution of

    
     (5 mmol in 10 mL water).
    
    • Note: Acetic acid (5 equiv) can be used instead of

      
       for a faster reaction, but it requires a basic workup.
      
  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

  • Duration: Reflux for 2–4 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Adjust pH to ~9-10 using saturated

      
       or 1M NaOH (if AcOH was used).
      
    • Filter through Celite to remove iron residues. Warning: The iron waste can be pyrophoric if dried completely; keep wet.

    • Extract the filtrate with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][2]
      

Part 3: Process Comparison & Data

The following table summarizes the trade-offs between the two methods to assist in decision-making.

FeatureMethod A: Catalytic HydrogenationMethod B: Fe/Acid Reduction
Yield High (90-98%)Good (80-90%)
Purity (Crude) Excellent (Clean profile)Moderate (Iron salts trace)
Reaction Time 4-6 Hours2-4 Hours
Scalability Excellent (Flow chem compatible)Good (Batch only)
Safety Risk Fire (

+ Pd/C)
Thermal runaway / Waste disposal
Cost High (Pd catalyst)Low (Iron powder)
Ether Stability Stable (Non-benzylic)Stable
Workflow Visualization (Method A)

Workflow Start Start: 1-nitro-2-(3-phenylpropoxy)benzene Prep Dissolve in EtOH Add to Wet Pd/C Start->Prep React Hydrogenation (H2 balloon, RT, 4h) Prep->React Check TLC Check (Disappearance of Yellow Spot) React->Check Check->React Incomplete Filter Filter through Celite (Remove Catalyst) Check->Filter Complete Conc Evaporate Solvent Filter->Conc Final Product: 2-(3-phenylpropoxy)aniline Conc->Final

Figure 2: Operational workflow for the catalytic hydrogenation protocol.

Part 4: Analytical Validation

To validate the identity of 2-(3-phenylpropoxy)aniline , look for these characteristic signals.

Proton NMR ( H NMR, 400 MHz, )
  • 
     7.15 - 7.35 (m, 5H):  Phenyl ring protons (distal phenyl group).
    
  • 
     6.70 - 6.85 (m, 4H):  Aniline aromatic ring. Note: The shift from Nitro to Amine causes significant shielding, moving these protons upfield compared to the starting material.
    
  • 
     4.00 (t, 
    
    
    
    Hz, 2H):
    
    
    (Ether linkage).
  • 
     3.60 - 3.80 (br s, 2H): 
    
    
    
    (Amine protons,
    
    
    exchangeable).
  • 
     2.85 (t, 
    
    
    
    Hz, 2H):
    
    
    (Benzylic methylene).
  • 
     2.15 (m, 2H): 
    
    
    
    (Central methylene).
Mass Spectrometry (ESI-MS)
  • Expected Mass (

    
    ):  Calculate exact mass for 
    
    
    
    .
    • MW

      
       227.30  g/mol .
      
    • Look for peak at m/z 228.1

      
       .
      

Part 5: References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline from 2-nitrophenol.[1] (2025).[1][5][6]

  • Lévay, K. et al. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon.[7] ACS Omega 2020, 5, 10, 5487–5497.[7] (Demonstrates stability of 3-phenylpropyl chains under hydrogenation).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Bechamp and Catalytic Reductions).

  • Sergeev, A.G. et al. Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Science, 2011, 332, 439-443. (Context on ether stability).

Sources

Application

Application Notes and Protocols for the Coupling of 2-(3-Phenylpropoxy)aniline with Carboxylic Acids

Introduction The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials.[1][2][3][4] The coupling of an amine with a carboxylic acid, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid to proceed at a practical rate.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling 2-(3-Phenylpropoxy)aniline with various carboxylic acids.

2-(3-Phenylpropoxy)aniline presents a unique set of characteristics that must be considered for successful amide coupling. As an aniline derivative, its nucleophilicity is reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[6] The presence of the ortho-alkoxy group can introduce steric hindrance and potentially influence the electronic properties of the aniline nitrogen. This guide will explore robust and efficient protocols using common coupling reagents, providing a rationale for experimental choices and troubleshooting strategies.

Understanding the Core Chemistry: Amide Coupling Mechanisms

The successful formation of an amide bond from a carboxylic acid and an amine hinges on the activation of the carboxylic acid's hydroxyl group, transforming it into a better leaving group.[7][8] This is typically achieved using coupling reagents. Two of the most prevalent classes of coupling reagents are carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the straightforward removal of the urea byproduct.[5][9] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[10][11] However, this intermediate can be unstable and prone to side reactions, including rearrangement to an inactive N-acylurea.[9][10][12]

To mitigate these side reactions and reduce the risk of racemization with chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[5][12] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then readily attacked by the amine to furnish the desired amide.[5]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea Amine 2-(3-Phenylpropoxy)aniline (Ar-NH2) Amide Amide (R-CONH-Ar) Amine->Amide HOBt HOBt HOBt_Ester HOBt-Active Ester HOBt->HOBt_Ester Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) Acylisourea->Urea Rearrangement (Side Reaction) HOBt_Ester->Amide + Ar-NH2

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Onium Salt-Mediated Coupling (e.g., HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents known for rapid reaction times and low rates of racemization.[13][14] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5][15] This active ester is then rapidly acylated by the amine to yield the final amide product.[5][15] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is credited with its superior performance.[13]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate HATU HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Amine 2-(3-Phenylpropoxy)aniline (Ar-NH2) Amide Amide (R-CONH-Ar) Amine->Amide Carboxylate->OAt_Ester + HATU OAt_Ester->Amide + Ar-NH2 TMU Tetramethylurea OAt_Ester->TMU

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 2-(3-Phenylpropoxy)aniline with a generic carboxylic acid. It is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).[5]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely applicable method for amide bond formation, particularly with electron-deficient anilines.

Materials:

  • 2-(3-Phenylpropoxy)aniline (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[5]

  • HOBt (1.2 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[5]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-(3-Phenylpropoxy)aniline (1.0 equiv), the carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).[5]

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).[5]

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.[5]

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.[5]

  • Slowly add DIPEA (2.5 equiv) dropwise to the reaction mixture.[5]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aniline is consumed.[5]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[5]

Protocol 2: HATU Mediated Coupling

This protocol is highly effective, especially for sterically hindered substrates or when rapid reaction times are desired.[13]

Materials:

  • 2-(3-Phenylpropoxy)aniline (1.1 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)[16]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.[13]

  • Cool the solution to 0 °C using an ice bath.[5]

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[5]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[13]

  • Add the 2-(3-Phenylpropoxy)aniline (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.[5]

  • Wash the organic layer with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Data Presentation: Comparative Reaction Conditions

The choice of coupling reagent and conditions can be tailored based on the specific carboxylic acid being coupled. The following table provides a general guideline.

Carboxylic Acid TypeRecommended ProtocolKey Considerations
Simple Aliphatic AcidsEDC/HOBtCost-effective and generally high-yielding.
α-Chiral Carboxylic AcidsHATUMinimizes racemization due to rapid coupling rates.[13][17]
Sterically Hindered AcidsHATUOvercomes steric hindrance more effectively than carbodiimides.[17]
Electron-Deficient Aromatic AcidsHATU or EDC/HOBtHATU may offer faster reaction times.
Electron-Rich Aromatic AcidsEDC/HOBtGenerally couples well with standard methods.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction stalls or provides low yields, consider increasing the equivalents of the coupling reagent and base. For the HATU protocol, ensure the pre-activation step is allowed to proceed for the recommended time. In the case of EDC/HOBt, the reaction may require a longer duration.

  • Side Reactions: The formation of an N-acylurea byproduct is a known side reaction with carbodiimide couplings, especially in the absence of HOBt.[9][10][12] Using HATU can circumvent this issue.

  • Purification Challenges: The urea byproduct from EDC can be removed by aqueous workup.[5] Tetramethylurea, a byproduct of HATU couplings, is water-soluble and can also be removed during the workup.[18] If purification remains difficult, consider alternative workup procedures or different chromatography conditions.

  • Aniline Reactivity: As an aniline, 2-(3-Phenylpropoxy)aniline is less nucleophilic than aliphatic amines.[6] Therefore, longer reaction times or more potent coupling reagents like HATU may be necessary compared to couplings with alkylamines.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Prep Combine Amine, Carboxylic Acid, and Coupling Additive (e.g., HOBt) Solvent Dissolve in Anhydrous Solvent Prep->Solvent Cool Cool to 0 °C Solvent->Cool Add_Reagents Add Coupling Reagent (EDC or HATU) and Base (DIPEA) Cool->Add_Reagents Stir Stir and Warm to Room Temperature Add_Reagents->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify

Sources

Method

Application Notes and Protocols for the Preparation of 2-(3-Phenylpropoxy)aniline Hydrochloride Salt

Abstract This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of 2-(3-phenylpropoxy)aniline hydrochloride salt. This guide is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of 2-(3-phenylpropoxy)aniline hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein details a robust and reproducible methodology, grounded in the principles of the Williamson ether synthesis, followed by the formation of the corresponding hydrochloride salt. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for ensuring the integrity of the final compound.

Introduction and Scientific Background

2-(3-Phenylpropoxy)aniline and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules and fine chemicals. The core structure, featuring a phenylpropoxy group ortho to an amino group on a benzene ring, provides a versatile scaffold for further chemical modifications. The hydrochloride salt form often enhances the compound's stability, crystallinity, and solubility in aqueous media, which can be advantageous for purification, handling, and subsequent applications in pharmaceutical development.[1]

The synthetic strategy outlined in this guide employs the Williamson ether synthesis, a reliable and well-established method for forming ethers.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[3][4] The subsequent conversion of the resulting amine to its hydrochloride salt is a standard acid-base reaction that facilitates isolation and purification.[1][5]

Reaction Scheme and Mechanism

The overall synthesis is a two-step process:

Step 1: Williamson Ether Synthesis

The synthesis of 2-(3-phenylpropoxy)aniline is achieved by reacting 2-aminophenol with (3-bromopropyl)benzene in the presence of a base. The base deprotonates the hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of (3-bromopropyl)benzene in an S_N2 reaction, displacing the bromide ion and forming the ether linkage.[3][6][7]

Step 2: Hydrochloride Salt Formation

The purified 2-(3-phenylpropoxy)aniline is then treated with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the aniline moiety acts as a base, accepting a proton from HCl to form the ammonium salt.[1][5] This ionic compound is typically a crystalline solid that can be easily isolated by filtration.[5]

Experimental Protocols

Materials and Equipment
Reagents CAS Number Molecular Weight ( g/mol ) Purity Supplier
2-Aminophenol95-55-6109.13≥98%Sigma-Aldrich
(3-Bromopropyl)benzene637-59-2199.09≥97%Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Fisher Scientific
Acetone, ACS grade67-64-158.08≥99.5%VWR
Diethyl ether (Et₂O), anhydrous60-29-774.12≥99.7%EMD Millipore
Hydrochloric acid (HCl), 2.0 M in diethyl etherN/A36.462.0 MAcros Organics
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04≥99%J.T. Baker
Celite®61790-53-2N/AN/ASigma-Aldrich

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Synthesis of 2-(3-Phenylpropoxy)aniline

Workflow Diagram:

Synthesis_Workflow A Reactants Loading (2-Aminophenol, K₂CO₃, Acetone) B Addition of (3-Bromopropyl)benzene A->B Stirring C Reflux (Monitored by TLC) B->C D Reaction Quench & Filtration C->D E Solvent Removal (Rotary Evaporation) D->E F Aqueous Workup (Extraction with Et₂O) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I 2-(3-Phenylpropoxy)aniline (Free Base) H->I Salt_Formation_Workflow A Dissolve Free Base in Diethyl Ether B Cool to 0 °C (Ice Bath) A->B C Slow Addition of 2.0 M HCl in Et₂O B->C D Precipitation of Hydrochloride Salt C->D E Stir at 0 °C D->E F Vacuum Filtration E->F G Wash with Cold Et₂O F->G H Dry Under Vacuum G->H I 2-(3-Phenylpropoxy)aniline HCl H->I

Sources

Application

Application Note: 2-(3-Phenylpropoxy)aniline as a Privileged Scaffold in FBDD

Topic: 2-(3-Phenylpropoxy)aniline in Fragment-Based Drug Discovery (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Phenylpropoxy)aniline in Fragment-Based Drug Discovery (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Introduction: The "Linker-Divergent" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(3-Phenylpropoxy)aniline (CAS: 403517-03-3) represents a classic "privileged structure." It combines a polar, hydrogen-bonding "anchor" (the aniline) with a flexible hydrophobic "probe" (the phenylpropoxy tail). Unlike rigid bi-aryl fragments, the propoxy linker provides conformational freedom, allowing the terminal phenyl ring to explore adjacent hydrophobic pockets—a critical feature for targeting kinases (Type II inhibitors), GPCRs (allosteric sites), and protein-protein interfaces.

This guide details the physicochemical profiling, synthesis, screening, and hit-to-lead optimization protocols for this specific chemotype.

Physicochemical Profile & Rule of Three (Ro3) Compliance

Before screening, fragments must be validated against the "Rule of Three" to ensure they leave sufficient chemical space for optimization.

PropertyValueRo3 CriteriaStatus
Molecular Weight 227.31 Da< 300 Da✅ Pass
cLogP ~3.1≤ 3⚠️ Borderline (Hydrophobic)
H-Bond Donors 2 (NH₂)≤ 3✅ Pass
H-Bond Acceptors 2 (O, N)≤ 3✅ Pass
Rotatable Bonds 5≤ 3⚠️ High Flexibility (Entropy penalty risk)
PSA (Polar Surface Area) 35 Ų< 60 Ų✅ Pass

Expert Insight: The slightly elevated cLogP and rotatable bond count suggest this fragment is best suited for Surface Plasmon Resonance (SPR) or NMR screening rather than X-ray cocktails, where solubility might be a limiting factor. The flexibility is a double-edged sword: it increases the probability of finding a binding pose (induced fit) but imposes an entropic penalty upon binding.

Synthesis Protocol: Accessing the Scaffold

While commercially available in libraries (e.g., ChemBridge, Prestwick), in-house synthesis is often required for SAR (Structure-Activity Relationship) expansion. The most robust route is a two-step sequence: Williamson ether synthesis followed by nitro reduction.[1]

Step 1: Williamson Ether Synthesis

Objective: Alkylation of 2-nitrophenol with 1-bromo-3-phenylpropane.

Reagents:

  • 2-Nitrophenol (1.0 eq)[2]

  • 1-Bromo-3-phenylpropane (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2-nitrophenol (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenolate formation).
    
  • Alkylation: Add 1-bromo-3-phenylpropane (11 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (0-20% EtOAc in Hexane).

Step 2: Nitro Reduction

Objective: Reduction of the nitro group to the aniline.[1]

Reagents:

  • Intermediate from Step 1[2][3][4]

  • Palladium on Carbon (10% Pd/C, 10 wt%)

  • Hydrogen Gas (

    
    , balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol or Ethanol[1][5]

Protocol:

  • Setup: Dissolve the nitro ether (5 mmol) in Methanol (25 mL). Carefully add 10% Pd/C (100 mg) under an Argon blanket (Caution: Pyrophoric).

  • Hydrogenation: Purge the flask with

    
     and stir under a hydrogen balloon at Room Temperature for 2-12 hours.
    
  • Monitoring: Monitor by LC-MS. The mass will shift by -30 Da (loss of

    
    , gain of 
    
    
    
    ).
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield 2-(3-Phenylpropoxy)aniline as a viscous oil or low-melting solid. Store under Nitrogen to prevent oxidation (browning).

Screening & Validation Workflows

Due to the hydrophobic tail, this fragment is prone to non-specific aggregation. Rigorous validation is required.

Primary Screen: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for this fragment to map the "binding epitope"—determining which part of the molecule interacts with the protein.

Experimental Setup:

  • Protein Conc: 10-20 µM.

  • Ligand Conc: 500 µM - 1 mM (Ligand excess is crucial).

  • Buffer:

    
     based phosphate buffer, pH 7.4.
    

Expected Outcome:

  • Strong STD Signal: Protons on the phenyl ring and the propyl linker . This indicates these hydrophobic elements are buried in the protein pocket.

  • Weak/No STD Signal: Protons on the aniline ring (if solvent-exposed).

  • Interpretation: If the phenyl ring shows the highest STD effect, the fragment is binding via its hydrophobic tail, with the aniline likely serving as a solvent-front anchor.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Protocol:

  • Immobilization: Immobilize target protein (e.g., via biotin-streptavidin) to ~2000 RU.

  • Injection: Inject fragment concentration series (e.g., 10, 30, 100, 300, 1000 µM).

  • Solvent Correction: Crucial due to the lipophilicity of the fragment. Run DMSO calibration curves (1-5%).

  • Analysis: Look for "Square Wave" sensorgrams (fast on/off rates).

    • Warning: If the sensorgram curves slowly (slow association) or does not return to baseline (slow dissociation), suspect aggregation or micelle formation rather than specific binding.

Hit-to-Lead Optimization Strategy

Once binding is validated, the structure of 2-(3-Phenylpropoxy)aniline offers three distinct vectors for "Fragment Growing."

Vector A: The Aniline Nitrogen (The Anchor)
  • Modification: Amide coupling, Sulfonylation, or Urea formation.

  • Rationale: If the aniline binds to the "hinge region" (in kinases), derivatization here can pick up additional H-bonds with the backbone.

  • Caution: This converts a primary amine (donor) to an amide (donor/acceptor), significantly changing electronics.

Vector B: The Phenyl Ring (The Probe)
  • Modification: Substitution with -F, -Cl, -CF3, or heterocycle replacement (Pyridine/Pyrimidine).

  • Rationale: Optimizes the hydrophobic interaction. Adding a halogen can fill small sub-pockets and improve metabolic stability (blocking para-oxidation).

Vector C: The Linker (The Constraint)[6]
  • Modification: Rigidification (e.g., adding a methyl group to the propyl chain, or cyclization).

  • Rationale: The flexible propyl chain has a high entropic cost upon binding. Constraining this linker (e.g., using a chromane or tetrahydroisoquinoline scaffold) pre-organizes the molecule, potentially improving affinity by 10-100 fold.

Visualizations

Figure 1: Synthesis & Optimization Pathway

This diagram illustrates the chemical synthesis and the logical vectors for growing the fragment into a lead compound.

Synthesis_Optimization Nitrophenol 2-Nitrophenol (Starting Material) Intermediate Nitro-Ether Intermediate (Williamson Ether) Nitrophenol->Intermediate K2CO3, DMF, 80°C Linker 1-Bromo-3-phenylpropane (Linker Reagent) Linker->Intermediate TargetFragment 2-(3-Phenylpropoxy)aniline (Ro3 Fragment Hit) Intermediate->TargetFragment H2, Pd/C, MeOH (Reduction) VectorA Vector A: Aniline N (Amide/Urea Formation) Target: Hinge/Backbone TargetFragment->VectorA Grow VectorB Vector B: Phenyl Tail (Halogenation/Heterocycle) Target: Hydrophobic Pocket TargetFragment->VectorB Subst VectorC Vector C: Linker (Rigidification/Cyclization) Target: Entropy Reduction TargetFragment->VectorC Rigidify

Caption: Synthesis of the 2-(3-Phenylpropoxy)aniline scaffold and subsequent optimization vectors (A, B, C) for hit-to-lead evolution.

Figure 2: FBDD Screening Decision Tree

A logic flow for validating the fragment hit, distinguishing specific binding from aggregation artifacts.

FBDD_Workflow Start Fragment Library Screen (2-(3-Phenylpropoxy)aniline) PrimaryScreen Primary Screen: SPR (Single Concentration) Start->PrimaryScreen Decision1 Response > Threshold? PrimaryScreen->Decision1 DoseResponse Dose Response (SPR) KD Determination Decision1->DoseResponse Yes Artifact Artifact/Aggregate (Discard) Decision1->Artifact No/Irregular Stoichiometry Check Stoichiometry (Rmax vs Theoretical) DoseResponse->Stoichiometry Stoichiometry->Artifact Super-stoichiometric (Aggregation) Orthogonal Orthogonal: STD-NMR (Epitope Mapping) Stoichiometry->Orthogonal 1:1 Binding Result Validated Hit (Proceed to X-ray/Chem) Orthogonal->Result STD Signals Confirm Phenyl/Linker Binding

Caption: Screening cascade to validate 2-(3-Phenylpropoxy)aniline, prioritizing the exclusion of aggregation artifacts common with lipophilic linkers.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • St. Amant, A. H., et al. (2016).[3][5][6] "Direct synthesis of anilines and nitrosobenzenes from phenols."[3][5][6] Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[1] "Synthesis of 2-(hexyloxy)aniline from 2-nitrophenol." BenchChem Technical Guides. Link

  • ChemBridge Corporation. "Fragment Library Design and Diversity." Link

  • Jubilant Biosys. "Fragment-Based Drug Discovery Services." Link

Sources

Method

Advanced Application Notes and Protocols for 2-(3-Phenylpropoxy)aniline in Solid-Phase Synthesis

An in-depth guide to the solid-phase synthesis applications of 2-(3-Phenylpropoxy)aniline is provided below. Abstract This document provides a comprehensive technical guide on the applications of 2-(3-Phenylpropoxy)anili...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the solid-phase synthesis applications of 2-(3-Phenylpropoxy)aniline is provided below.

Abstract

This document provides a comprehensive technical guide on the applications of 2-(3-Phenylpropoxy)aniline as a versatile linker in solid-phase synthesis (SPS). Primarily, we will focus on its role in the generation of diverse small molecule libraries, with a particular emphasis on the synthesis of 2,3-dihydro-1,5-benzothiazepines and related heterocyclic scaffolds. The protocols detailed herein are designed for researchers and drug development professionals, offering step-by-step methodologies, mechanistic insights, and data presentation to ensure reproducibility and successful implementation.

Introduction: The Strategic Advantage of 2-(3-Phenylpropoxy)aniline in Solid-Phase Synthesis

Solid-phase synthesis has revolutionized the field of drug discovery by enabling the rapid and efficient generation of large combinatorial libraries. The choice of a linker, the molecular bridge between the growing compound and the solid support, is a critical determinant of the success of any SPS strategy. 2-(3-Phenylpropoxy)aniline emerges as a linker of significant interest due to its unique structural features that allow for the traceless synthesis of complex heterocyclic systems.

The core utility of 2-(3-Phenylpropoxy)aniline lies in its ability to be functionalized and subsequently participate in intramolecular cyclization reactions, leading to the formation of the desired product which is then cleaved from the resin. This "cyclize-and-release" strategy is a powerful tool for generating clean products in high purity, as only the cyclized target molecule is released into the solution, while unreacted starting materials and by-products remain attached to the solid support.

Core Application: Synthesis of 2,3-Dihydro-1,5-Benzothiazepine Libraries

One of the most well-documented applications of 2-(3-Phenylpropoxy)aniline in solid-phase synthesis is in the construction of 2,3-dihydro-1,5-benzothiazepine libraries. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.

Mechanistic Rationale and Workflow

The synthesis strategy hinges on the initial attachment of 2-(3-Phenylpropoxy)aniline to a solid support, followed by a series of chemical transformations that build the benzothiazepine core. The final cleavage from the resin is typically achieved under acidic conditions, which concurrently facilitates the intramolecular cyclization.

The general workflow can be visualized as follows:

G cluster_loading Resin Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Cyclization A 2-(3-Phenylpropoxy)aniline C Loaded Resin A->C Attachment B Solid Support (e.g., Merrifield Resin) B->C D Acylation with β-Mercaptocarboxylic Acid C->D E Intermediate Thioether D->E F Acidic Cleavage (e.g., TFA) E->F G 2,3-Dihydro-1,5-benzothiazepine (Product) F->G Intramolecular Cyclization

Figure 1: General workflow for the solid-phase synthesis of 2,3-dihydro-1,5-benzothiazepines.

Detailed Experimental Protocol

Materials:

  • 2-(3-Phenylpropoxy)aniline

  • Merrifield resin (100-200 mesh, 1% DVB)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • β-Mercaptocarboxylic acids (various)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Protocol:

  • Resin Loading:

    • Swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF (10 mL) for 1 hour.

    • To a solution of 2-(3-Phenylpropoxy)aniline (3.0 mmol) in DMF (5 mL), add DIPEA (6.0 mmol).

    • Add the solution of the aniline to the swollen resin and shake at 50 °C for 16 hours.

    • Filter the resin, wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

  • Acylation with β-Mercaptocarboxylic Acid:

    • Swell the loaded resin (0.5 g) in DMF (5 mL) for 1 hour.

    • In a separate vessel, pre-activate the β-mercaptocarboxylic acid (2.0 mmol) with HBTU (2.0 mmol) and DIPEA (4.0 mmol) in DMF (3 mL) for 15 minutes.

    • Add the activated acid solution to the resin and shake at room temperature for 4 hours.

    • Filter the resin and wash as described in step 1.

  • Cleavage and Intramolecular Cyclization:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by preparative HPLC.

Expected Results and Data

The purity and identity of the synthesized 2,3-dihydro-1,5-benzothiazepines can be confirmed by LC-MS and ¹H NMR. The following table summarizes representative data for a small library synthesized using this protocol.

R¹ GroupR² GroupMolecular Weight ( g/mol )Purity (%)
HH269.37>95
CH₃H283.40>95
PhH345.46>95
HCH₃283.40>95

Broader Applications and Future Directions

While the synthesis of benzothiazepines is a primary application, the unique properties of the 2-(3-Phenylpropoxy)aniline linker lend it to other areas of combinatorial chemistry.

Traceless Synthesis of Other Heterocycles

The "cyclize-and-release" strategy can be adapted for the synthesis of other heterocyclic systems. By varying the building blocks, it is conceivable to synthesize libraries of benzimidazoles, quinoxalines, and other related scaffolds. The key is the selection of reaction partners that can undergo an intramolecular cyclization reaction upon cleavage from the solid support.

Linker for Carboxylic Acid Immobilization

The aniline functionality of 2-(3-Phenylpropoxy)aniline can be acylated with a carboxylic acid, effectively immobilizing it on the solid support. This allows for further chemical transformations to be performed on the immobilized molecule before its eventual release.

The workflow for this application is depicted below:

G A Loaded Resin with 2-(3-Phenylpropoxy)aniline C Acylated Resin A->C Acylation B Carboxylic Acid (R-COOH) B->C D Further Chemical Transformations on R C->D E Modified Resin D->E F Acidic Cleavage E->F G Released Carboxylic Acid Derivative F->G

Figure 2: Workflow for the use of 2-(3-Phenylpropoxy)aniline as a linker for carboxylic acid immobilization.

Conclusion

2-(3-Phenylpropoxy)aniline is a valuable and versatile tool in the solid-phase synthesis toolbox. Its application in the traceless synthesis of 2,3-dihydro-1,5-benzothiazepines showcases its potential for the rapid generation of diverse and medicinally relevant small molecule libraries. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this linker in their drug discovery and development endeavors.

References

  • Conti, P., et al. (2006). Solid-Phase Synthesis of 2,3-Dihydro-1,5-benzothiazepines. Organic Letters, 8(1), 221-224. Available at: [Link]

  • Mellor, S. L., & McGuire, C. (2000). Solid-phase synthesis of 1,5-benzothiazepines. Tetrahedron Letters, 41(42), 8333-8336. Available at: [Link]

Application

Solvent selection for 2-(3-Phenylpropoxy)aniline reactions

Application Note: Solvent Engineering for 2-(3-Phenylpropoxy)aniline Chemistries Executive Summary This guide provides an optimized solvent selection framework for 2-(3-Phenylpropoxy)aniline (CAS 76691-97-9) . Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for 2-(3-Phenylpropoxy)aniline Chemistries

Executive Summary

This guide provides an optimized solvent selection framework for 2-(3-Phenylpropoxy)aniline (CAS 76691-97-9) . Unlike simple anilines, this molecule possesses a significant lipophilic tail (


), resulting in a calculated 

of ~3.7. This hydrophobicity renders standard aqueous-organic biphasic protocols inefficient without phase transfer catalysts.

This note transitions researchers from traditional, hazardous solvents (DCM, DMF) to high-performance Green Solvents (2-MeTHF, CPME, EtOAc) without compromising yield.

Chemical Profile & Solubility Logic

PropertyValueImplication for Solvent Selection
Structure o-Alkoxy AnilineElectron-rich nucleophile; prone to oxidation.
Lipophilicity (

)
~3.7 (High)Insoluble in water. Requires medium-to-low polarity organics.
pKa (Conjugate Acid) ~4.5Weak base. Requires non-acidic media for nucleophilic attack.
Physical State Oily Liquid/Low melt solidProne to "oiling out" in non-solubilizing anti-solvents.

Critical Insight: The ortho-propoxy chain creates a steric and lipophilic shield. While Methanol (MeOH) dissolves the amine, it often fails to dissolve electrophilic coupling partners (e.g., heavy acid chlorides). 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice here: it solubilizes both the lipophilic aniline and polar reagents while allowing for direct aqueous wash (phase separation) due to its immiscibility with water.

Solvent Selection Decision Matrix

Use this logic gate to select the optimal solvent based on reaction type.

SolventSelection Start Reaction Type Acylation Amide Coupling (Acid Chlorides/Activated Esters) Start->Acylation RedAm Reductive Amination (Aldehydes + NaBH(OAc)3) Start->RedAm SNAr SNAr / Heterocycle Formation (High Temp > 100°C) Start->SNAr Solv_Acyl Rec: 2-MeTHF or EtOAc (Avoid DCM) Acylation->Solv_Acyl High Solubility Easy Workup Solv_RedAm Rec: MeOH or EtOH (Add DCE only if solubility fails) RedAm->Solv_RedAm Protic solvent required for imine Solv_SNAr Rec: DMSO or NMP (Green Alt: Sulfolane/CPME) SNAr->Solv_SNAr High BP required

Figure 1: Decision tree for solvent selection based on reaction thermodynamics and solubility requirements.

Detailed Protocols

Protocol A: Green Amide Coupling (Acylation)

Replaces Dichloromethane (DCM) with 2-MeTHF.

Rationale: DCM is a suspected carcinogen and environmental hazard. 2-MeTHF is derived from renewable resources, has a higher boiling point (


 vs 

), and forms a clean organic phase for washing.

Materials:

  • Substrate: 2-(3-Phenylpropoxy)aniline (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 2-(3-Phenylpropoxy)aniline in 2-MeTHF (

    
    ). The solution should be clear and slightly yellow.
    
  • Base Addition: Add

    
     while stirring.
    
  • Cooling: Cool the system to

    
    . The reaction is exothermic.[1]
    
  • Addition: Dropwise add the Acid Chloride diluted in minimal 2-MeTHF.

    • Observation: A white precipitate (

      
      ) will form immediately. This confirms the reaction is progressing.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (The 2-MeTHF Advantage):

    • Add water directly to the reaction vessel (equal volume).

    • Stir vigorously for 5 minutes to dissolve salts.

    • Separate phases. The product remains in the upper 2-MeTHF layer.

    • Note: Unlike THF, 2-MeTHF does not require salting out.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Reductive Amination

Optimized for lipophilic amines.

Rationale: Standard reductive aminations use DCE (1,2-Dichloroethane) or DCM. However, for this substrate, Methanol (MeOH) is sufficient and greener. If the aldehyde partner is very greasy, use a 1:1 mixture of MeOH:EtOH .

Step-by-Step:

  • Imine Formation: Combine aniline (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (

    
    ). Add 
    
    
    
    molecular sieves or
    
    
    to drive equilibrium. Stir for 2-4 hours.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) portion-wise.
    • Caution: Do not use

      
       unless you want to reduce the aldehyde to alcohol (side reaction).
      
  • Quench: Add saturated

    
    .
    
  • Extraction: MeOH is miscible with water. You must evaporate the MeOH first, then redissolve the residue in EtOAc for the aqueous wash.

Process Workflow Diagram

Workflow Start Start: 2-(3-Phenylpropoxy)aniline Dissolve Dissolve in 2-MeTHF (Conc: 0.1M - 0.5M) Start->Dissolve AddBase Add Base (Et3N) Temp: 0°C Dissolve->AddBase React Add Electrophile Exothermic! AddBase->React Monitor Monitor: TLC/LCMS (Check for aniline disappearance) React->Monitor Monitor->React Incomplete (Add heat/time) Quench Quench: Water/Brine Wash (2-MeTHF phase separates) Monitor->Quench Complete Isolate Evaporate & Crystallize Quench->Isolate

Figure 2: Optimized workflow for acylation using 2-MeTHF as a unified reaction and workup solvent.

Troubleshooting & Stability

  • Oxidation (Darkening):

    • Symptom:[2][4] The clear oil turns dark brown/black upon storage.

    • Cause: Oxidation of the electron-rich aniline nitrogen.

    • Prevention: Store under Nitrogen/Argon. When running reactions in refluxing solvents, degas the solvent (sparge with

      
       for 15 mins) prior to adding the aniline.
      
  • Emulsions:

    • Due to the surfactant-like structure (polar head, lipophilic tail), aqueous washes can emulsify.

    • Fix: Use Brine (sat. NaCl) instead of pure water during workup to increase ionic strength and force phase separation.

References

  • Pfizer Solvent Selection Guide (2016) Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." [Link] (Source for 2-MeTHF and EtOAc recommendations over DCM).

  • CHEM21 Solvent Selection Guide Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry (2016). [Link] (Authoritative ranking of solvents by safety and environmental impact).[2]

  • Reactivity of Alkoxy Anilines Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Foundational text for aniline nucleophilicity and steric effects of ortho-substitution).
  • 2-MeTHF in Biocatalysis and Organic Synthesis Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry." [Link] (Validation of 2-MeTHF stability and phase separation properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3-Phenylpropoxy)aniline

Ticket ID: T-PPA-OX-001 Subject: Prevention of Oxidation, Browning, and Degradation Status: Open Priority: Critical (API/Intermediate Purity Risk) Executive Summary 2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9) is an elec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-PPA-OX-001 Subject: Prevention of Oxidation, Browning, and Degradation Status: Open Priority: Critical (API/Intermediate Purity Risk)

Executive Summary

2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9) is an electron-rich aniline derivative. The presence of the alkoxy group at the ortho position significantly increases the electron density of the aromatic ring via resonance. While this makes the molecule a potent nucleophile for synthesis, it also lowers its oxidation potential, rendering it highly susceptible to radical oxidation by atmospheric oxygen.

This guide provides a root-cause analysis of the "browning" phenomenon, validated protocols for stabilization (salt formation), and rescue strategies for degraded batches.

Module 1: Root Cause Analysis (The "Why")

Q: Why does my compound turn brown/black even in the freezer?

A: The browning is not simple decomposition; it is an oxidative polymerization cascade. The electron-donating propoxy group stabilizes the formation of a radical cation on the nitrogen atom. Once formed, this radical initiates a chain reaction leading to quinone imines and eventually polyaniline-like oligomers (which are deep brown/black chromophores).

Key Factors Accelerating this Process:

  • Oxygen: The primary oxidant.

  • Light (UV/Vis): Photo-excitation promotes the initial electron transfer.

  • Trace Metals: Iron or copper traces (from spatulas or solvents) act as catalysts.

  • Silica Gel: Acidic sites on silica can catalyze the oxidation during purification.

Visualizing the Failure Mode

OxidationMechanism Aniline 2-(3-Phenylpropoxy)aniline (Colorless Oil) Radical Radical Cation (Reactive Intermediate) Aniline->Radical -e⁻ (Oxidation) Polymer Oligomers/Polymers (Dark Brown/Black Sludge) Aniline->Polymer Nucleophilic Attack on Quinone Quinone Benzoquinone Imine (Yellow/Red Species) Radical->Quinone -H⁺, -e⁻ Quinone->Polymer Coupling Oxygen O2 / Light Oxygen->Radical

Figure 1: The oxidative cascade from colorless free base to colored impurities.

Module 2: Prevention & Storage (The "How")

Q: How do I stop the oxidation permanently?

A: You must deactivate the nitrogen lone pair. The most effective method is converting the free base into a crystalline salt (Hydrochloride or Oxalate). Protonation removes the electron density required for the initial oxidation step.

Protocol: Conversion to Hydrochloride Salt

Objective: Convert unstable oil to stable solid.

  • Dissolution: Dissolve 10 mmol of 2-(3-Phenylpropoxy)aniline in 20 mL of anhydrous Diethyl Ether or MTBE.

    • Note: Do not use alcohols if avoiding transesterification risks, though unlikely here.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or ethereal HCl) under Argon flow.

  • Precipitation: A white precipitate should form immediately.

  • Filtration: Filter rapidly under a blanket of Argon.

  • Washing: Wash the cake with cold, anhydrous ether to remove trace oxidants.

  • Drying: Dry under high vacuum (protect from light) to remove excess HCl.

Stability Comparison Data
FormStorage ConditionEstimated Shelf LifeRisk Level
Free Base (Oil) Ambient / Air< 24 HoursCritical
Free Base (Oil) -20°C / Argon / Amber Vial2 - 4 WeeksHigh
HCl Salt (Solid) Ambient / Air1 - 3 MonthsModerate
HCl Salt (Solid) -20°C / Argon / Desiccator> 12 MonthsLow (Recommended)

Module 3: Troubleshooting Active Experiments

Q: My reaction mixture darkened during workup. Is the batch lost?

A: Not necessarily. Darkening often indicates only ppm-levels of highly colored impurities (quinone imines) while the bulk material remains intact.

Immediate Corrective Actions:

  • Degas Solvents: Ensure all extraction solvents are sparged with Nitrogen. Dissolved oxygen is the enemy.

  • Add Antioxidants: Wash the organic layer with a 10% aqueous solution of Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate . This reduces quinone imines back to aminophenols or anilines, often lightening the color.

  • Avoid Metal Contact: Switch to glass or Teflon-coated spatulas. Do not use stainless steel needles for long-term storage.

Q: The compound streaks on TLC and turns brown on the plate.

A: This is an artifact of the silica gel.

  • Diagnosis: Silica is slightly acidic and promotes oxidation.

  • Fix: Pre-treat your TLC plate or Column Silica with 1% Triethylamine (TEA) in Hexanes. This neutralizes the acid sites and prevents "on-column" decomposition.

Module 4: Remediation & Rescue

Q: I have a brown oil. How do I purify it?

A: Distillation is risky due to heat. The preferred method is Salt Recrystallization or Activated Carbon Treatment .

Decision Tree: Purification Strategy

PurificationFlow Start Batch Status: Brown/Black Oil CheckPurity Check NMR/LCMS (Is purity > 85%?) Start->CheckPurity HighPurity Yes (>85%) CheckPurity->HighPurity LowPurity No (<85%) CheckPurity->LowPurity CarbonTreat Activated Carbon Treatment (Reflux in EtOH + Charcoal) HighPurity->CarbonTreat Column Column Chromatography (Neutralized Silica + 1% Et3N) LowPurity->Column SaltForm Form HCl Salt CarbonTreat->SaltForm Recryst Recrystallize Salt (EtOH/Et2O) SaltForm->Recryst Final Stable Product (Store -20°C) Recryst->Final Pure White Solid Column->SaltForm

Figure 2: Decision logic for rescuing oxidized batches.

Protocol: Activated Carbon Rescue
  • Dissolve the crude brown oil in Ethanol (10 mL/g).

  • Add Activated Carbon (10-20 wt% relative to substrate).

  • Heat to mild reflux for 30 minutes under Nitrogen.

  • Filter hot through a Celite pad.

  • Concentrate the filtrate. The solution should be significantly lighter (pale yellow).

  • Proceed immediately to salt formation (Module 2).

References

  • Mechanism of Aniline Oxidation

    • Benzoquinone imines. Part XI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with aniline. J. Chem. Soc., Perkin Trans. 2.
  • Purification via Activated Carbon

    • Removal of aniline from aqueous solutions by activated carbon.[1][2][3] J. Colloid Interface Sci.[4]

  • General Handling of Air-Sensitive Amines

    • Purification of Laboratory Chemicals (Armarego & Chai).
  • Compound Data (PubChem)

    • 2-(3-Phenylpropyl)aniline (Structural Analog).

Disclaimer: These protocols involve the handling of hazardous chemicals.[5] Always consult the Safety Data Sheet (SDS) for 2-(3-Phenylpropoxy)aniline before use. Standard PPE (gloves, goggles, lab coat) is mandatory.

Sources

Optimization

Purification of 2-(3-Phenylpropoxy)aniline by column chromatography

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-(3-Phenylpropoxy)aniline b...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-(3-Phenylpropoxy)aniline by column chromatography. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource grounded in scientific principles, ensuring you can navigate the nuances of this specific separation with confidence.

Overview: The Challenge of Purifying 2-(3-Phenylpropoxy)aniline

2-(3-Phenylpropoxy)aniline is a moderately polar aromatic amine. Its purification via silica gel column chromatography presents a classic challenge: the basic amine functional group can interact strongly with the acidic silanol groups of the silica stationary phase. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the column.[1][2][3]

The key to a successful purification lies in mitigating this acid-base interaction and carefully selecting a solvent system that provides adequate separation from common impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-aminophenol (highly polar) or the phenylpropyl halide/sulfonate precursor (non-polar).

  • N-Alkylated Byproduct: Over-alkylation can lead to the formation of a secondary amine, which is typically less polar than the desired primary amine.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form colored, often polymeric, impurities that can complicate purification.[4][5]

Experimental Protocol: Flash Column Chromatography

This protocol is optimized for the purification of approximately 1.0 gram of crude 2-(3-Phenylpropoxy)aniline.

Step 1: Pre-Purification Analysis by Thin-Layer Chromatography (TLC)

Before attempting a column, it is imperative to determine the optimal mobile phase using TLC. The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35, ensuring good separation from impurities.[4]

Methodology:

  • Prepare several developing chambers with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).

  • Crucially, to each solvent system, add 1% triethylamine (NEt₃) by volume. This basic additive neutralizes the acidic sites on the silica gel, preventing streaking and improving the peak shape of the aniline.[2][6]

  • Spot a dilute solution of your crude material on a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm). If needed, use a potassium permanganate stain for further visualization.

  • Select the solvent system that provides the best separation and the target Rf value.

Typical TLC Data

The following table provides representative Rf values to help identify spots on your TLC plate. Actual values may vary.

CompoundTypical Rf (9:1 Hexanes:EtOAc + 1% NEt₃)Notes
Phenylpropyl Precursor~0.85Non-polar starting material.
2-(3-Phenylpropoxy)aniline (Product) ~0.30 Target Compound.
2-Aminophenol~0.05 (or baseline)Polar starting material.
Step 2: Column Preparation (Wet-Packing)

Wet-packing is the preferred method as it minimizes the risk of air bubbles and cracks in the stationary phase.[7][8]

  • Secure a glass chromatography column of appropriate size vertically to a clamp stand. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.

  • In a separate beaker, prepare a slurry by mixing the silica gel (~75 g for 1 g of crude) with the initial, least polar eluent determined from your TLC analysis (e.g., 95:5 Hexanes:EtOAc + 1% NEt₃).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add another thin layer of sand to the top of the silica bed to protect it during solvent addition.

  • Continuously wash the column with the initial eluent, ensuring the solvent level never drops below the top of the sand layer.[4]

Step 3: Sample Loading
  • Dissolve the crude 2-(3-Phenylpropoxy)aniline (~1.0 g) in a minimal amount of a suitable solvent, such as dichloromethane or the initial column eluent (~2-3 mL).

  • Carefully drain the solvent in the column until it is level with the top of the sand.

  • Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the sand.

  • Open the stopcock and allow the sample to fully absorb into the silica bed. "Wash in" with 1-2 small portions of the eluent, each time letting the solvent level fall back to the top of the sand.

Step 4: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.[9][10]

  • Carefully fill the column with the initial, low-polarity eluent.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

  • Start collecting fractions (e.g., 20 mL per test tube).

  • Systematically increase the polarity of the eluent according to a pre-determined gradient.

Suggested Solvent Gradient

Column Volumes (CVs)Solvent Composition (Hexanes:Ethyl Acetate + 1% NEt₃)Purpose
2-3 CVs95:5Elute very non-polar impurities.
5-7 CVs90:10Elute the target product.
2-3 CVs80:20Elute any remaining, more polar impurities.
  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Purification Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Solvent System) Crude->TLC Spot Pack Pack Column (Wet-Packing) TLC->Pack Determines Eluent Load Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (by TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 2-(3-Phenylpropoxy)aniline.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Poor Separation / Streaking Acid-Base Interaction: The basic aniline is interacting strongly with the acidic silica gel.[1]Add a Basic Modifier: Ensure that 0.5-2% triethylamine (NEt₃) or another suitable base is added to your eluent system. This is the most common and effective solution for purifying amines on silica.[2][6]
Product Elutes with Impurity Incorrect Solvent System: The polarity difference between your chosen solvents may be too small or the gradient too steep.Optimize the Eluent: Re-evaluate your TLC. Aim for a larger ΔRf between your product and the impurity. Use a shallower, more gradual gradient during elution to improve resolution.[11]
Column Overload: Too much crude material was loaded onto the column for its size.Reduce Sample Load: Use a larger column with more silica gel (aim for a 100:1 silica:crude ratio for difficult separations) or reduce the amount of sample.[4]
Product Does Not Elute Eluent Not Polar Enough: The mobile phase lacks the strength to displace the compound from the stationary phase.Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent. If necessary, switch to a more polar system like Dichloromethane/Methanol (with a basic modifier).[12]
Irreversible Adsorption: In rare cases, the compound may bind irreversibly to the silica.Test Stability: Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if it decomposes or remains at the baseline.[11] If unstable, consider using a different stationary phase like neutral alumina.
Final Product is Yellow/Brown Oxidation: Anilines are prone to oxidation when exposed to air and light, forming colored impurities.[4]Handle with Care: Purify the compound promptly after synthesis. During solvent evaporation, avoid excessive heat. Store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and in a refrigerator or freezer.
Activated Carbon Treatment: If the color persists, dissolve the purified oil in a solvent (e.g., dichloromethane), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes, and filter through Celite to remove the carbon and color.[4]
Cracks in Silica Bed Improper Packing or Column Ran Dry: The column was packed unevenly, or the solvent level dropped below the top of the silica during the run.Repack the Column: A cracked column leads to channeling and very poor separation. The only solution is to repack the column. Always ensure the silica bed is kept wet.[4][7]

Frequently Asked Questions (FAQs)

Q1: My starting crude material is a very dark, viscous oil. How should I load it onto the column? A: For viscous oils or materials that are not very soluble in the eluent, "dry loading" is an excellent technique. Dissolve your crude product in a polar, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very even and concentrated starting band, which often improves separation.

Q2: Can I use a different stationary phase besides silica gel? A: Yes. If you continue to have issues with tailing or product decomposition even with a basic modifier, consider alternative stationary phases. Neutral alumina is a good choice as it lacks the acidity of silica. For more specialized separations, amine-functionalized silica can also be very effective as it is a basic stationary phase designed for purifying basic compounds.[11][13]

Q3: I see a spot on my TLC that doesn't move from the baseline, even in a very polar solvent system. What is it? A: A spot that remains at the origin (Rf = 0) is extremely polar. This could be the unreacted 2-aminophenol starting material, or inorganic salts leftover from the reaction workup. While column chromatography will remove these, a simple pre-purification step like an aqueous wash or an acid-base extraction can often remove the bulk of these highly polar impurities beforehand, making the chromatography easier.

Q4: How can I be sure I have removed all the triethylamine from my final product? A: Triethylamine (Boiling Point: 89.5 °C) is quite volatile. When you remove the column solvents on a rotary evaporator, followed by placing the sample under high vacuum for an hour or more, the vast majority of the triethylamine will be removed. For most applications, the trace amounts remaining are not an issue. If absolute removal is required, you can dissolve the product in a solvent like diethyl ether and wash it with a dilute acid (e.g., 1M HCl) to protonate and extract the triethylamine into the aqueous layer, followed by drying and re-evaporation of the organic solvent.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Columbia University. Column chromatography.
  • University of Victoria. Column chromatography.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Unknown. Thin Layer Chromatography.
  • Reddit. (2024, July 16). Column chromatography issues.
  • Unknown. Troubleshooting in Chromatography.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. Technical Support Center: Purification of 2-(Allyloxy)aniline.
  • Veeprho. Aniline Impurities and Related Compound.
  • Benchchem. Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III).

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(3-Phenylpropoxy)aniline Synthesis

Case ID: TICKET-2024-PPA-YIELD Subject: Yield Improvement & Troubleshooting for 2-Alkoxyaniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are experien...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-2024-PPA-YIELD Subject: Yield Improvement & Troubleshooting for 2-Alkoxyaniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield attrition in the synthesis of 2-(3-Phenylpropoxy)aniline . This molecule is a critical scaffold in GPCR ligand design (e.g., Aripiprazole derivatives). The synthesis typically involves two stages: the Williamson Ether Synthesis (O-alkylation) followed by Nitro Group Reduction .

Yield losses in this sequence are rarely due to "bad luck" but rather specific mechanistic bottlenecks:

  • Step 1 (Alkylation): Incomplete conversion due to poor nucleophilicity of the 2-nitrophenoxide ion (steric/electronic deactivation) or competitive E2 elimination of the alkyl halide.

  • Step 2 (Reduction): Product instability (oxidation of the aniline) or chemoselectivity issues (if using aggressive hydrogenation).

This guide provides a self-validating protocol to elevate yields from the typical 50-60% range to >85%.

Module 1: The Alkylation Step (The Bottleneck)

Objective: Synthesize 2-(3-phenylpropoxy)nitrobenzene. Core Challenge: The ortho-nitro group creates steric hindrance and withdraws electrons, making the phenoxide a sluggish nucleophile.

Optimized Protocol (The "Finkelstein" Modification)

Do not use Sodium Hydride (NaH) unless necessary. It is prone to causing E2 elimination with the 3-phenylpropyl halide. Instead, use the Cesium Effect or Iodide Catalysis .

Reagents:

  • Substrate: 2-Nitrophenol (1.0 eq)

  • Electrophile: 1-Bromo-3-phenylpropane (1.1 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq - Recommended for speed)
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolve 2-nitrophenol in DMF (0.5 M concentration).

  • Add

    
     and stir at RT for 15 min (bright yellow/orange color change indicates phenoxide formation).
    
  • Critical Step: Add KI (10 mol%). This converts the alkyl bromide in situ to the more reactive alkyl iodide (Finkelstein reaction).

  • Add 1-Bromo-3-phenylpropane dropwise.

  • Heat to 60-70°C . Do not exceed 80°C to avoid E2 elimination.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity of o-nitrophenol.Switch solvent to DMF (polar aprotic). Add 0.1 eq KI . If using Acetone, switch to Acetone/DMF (9:1).
Byproduct: Styrene derivative E2 Elimination of the alkyl halide.Reaction temperature is too high (>90°C) or base is too strong (e.g., NaOH/NaH). Lower temp to 60°C.
Reaction Stalls "Coating" of the base.

surface area is low. Use finely ground (powdered) base or switch to

(higher solubility).
C-Alkylation observed Ambident nucleophile issue.Rare for 2-nitrophenol, but avoid protic solvents (EtOH/MeOH) which shield the oxygen. Stick to DMF.

Module 2: The Reduction Step (Chemoselectivity)

Objective: Reduce the nitro group to aniline without cleaving the ether. Scientific Insight: Unlike benzyl ethers, the 3-phenylpropyl ether linkage is robust. It is NOT susceptible to standard hydrogenolysis (


) because the oxygen is separated from the phenyl ring by three carbons (homobenzylic+1).
Recommended Method: Catalytic Hydrogenation (Cleanest Profile)
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • H2 Source: Hydrogen balloon (1 atm) is sufficient.

  • Solvent: Methanol or Ethanol.[1]

Protocol:

  • Dissolve the nitro-ether in MeOH.

  • Add Pd/C under Argon flow (Caution: Pyrophoric).

  • Purge with

    
     and stir vigorously at RT for 2-4 hours.
    
  • Filtration: Filter through Celite immediately.

  • Stabilization: The resulting aniline is electron-rich and prone to oxidation (turning purple/black). Store under

    
     or convert immediately to the HCl salt.
    
Alternative Method: Iron-Mediated Reduction (If Pd is unavailable)

If you observe poisoning of the Pd catalyst (incomplete reaction), switch to the Bechamp Reduction :

  • Fe powder (5 eq) +

    
     (aq) in Ethanol (reflux).
    
  • Why? This operates under neutral/mildly acidic conditions and is impossible to "over-reduce."

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Ether Cleavage (Product is 2-aminophenol) Hydrogenolysis of the ether.Highly unlikely for phenylpropyl, but if observed, switch from Pd/C to Pt/C (sulfided) or use Fe/AcOH .
Purple/Black Tar Oxidation of the aniline product.[2]The product is air-sensitive. Perform workup under

. Add a pinch of Ascorbic Acid during workup as an antioxidant.
Incomplete Reduction (Hydroxylamine intermediate) Catalyst poisoning or low pressure.If using Pd/C, ensure the nitro compound is free of sulfur/iodide traces from Step 1. Wash the Step 1 product with aqueous thiosulfate before reduction.

Visualizing the Workflow

The following diagram illustrates the optimized decision logic for maximizing yield.

SynthesisOptimization Start Start: 2-Nitrophenol Step1 Step 1: Alkylation (1-Bromo-3-phenylpropane) Start->Step1 Decision1 Solvent Choice? Step1->Decision1 RouteA Acetone (Reflux) Risk: Slow kinetics Decision1->RouteA Standard RouteB DMF + KI (60°C) Benefit: Finkelstein Acceleration Decision1->RouteB Optimized (High Yield) Intermed Intermediate: 2-(3-Phenylpropoxy)nitrobenzene RouteA->Intermed RouteB->Intermed Step2 Step 2: Reduction Intermed->Step2 Decision2 Reduction Method? Step2->Decision2 RedA H2 / Pd-C (Fast, Clean) Decision2->RedA Preferred RedB Fe / NH4Cl (Robust, no poisoning) Decision2->RedB Alternative Product Final Product: 2-(3-Phenylpropoxy)aniline RedA->Product RedB->Product

Caption: Optimized synthetic workflow comparing standard vs. high-yield pathways for 2-(3-Phenylpropoxy)aniline.

Frequently Asked Questions (FAQs)

Q: Can I use 3-phenyl-1-propanol directly via Mitsunobu reaction instead of the alkyl halide? A: Yes, you can use the Mitsunobu reaction (


/DIAD), but it is generally less atom-economical  and harder to purify on a large scale due to phosphine oxide byproducts. The Williamson ether synthesis (Module 1) is superior for this specific primary alcohol chain unless you strictly need neutral conditions.

Q: My final product is an oil that is difficult to crystallize. How do I purify it? A: 2-Alkoxyanilines are often oils. Do not attempt to crystallize the free base. Instead, convert it to the Hydrochloride Salt : dissolve the oil in diethyl ether and add 2M HCl in ether. The salt will precipitate as a white/off-white solid, which is stable and easy to handle.

Q: Why do you recommend Potassium Iodide (KI)? A: Alkyl bromides react moderately. By adding catalytic KI, the bromide is exchanged for iodide in situ. Alkyl iodides are significantly better electrophiles (


 is a better leaving group), accelerating the reaction rate and allowing lower temperatures, which suppresses elimination side reactions [1].

References

  • Williamson Ether Synthesis Optimization

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][3][4][5][6][7]

    • Relevance: Mechanistic details on vs E2 competition and the role of solvent polarity.
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Source: Organic Chemistry Portal.[5] "Reduction of Nitro Compounds."

    • Relevance: comprehensive list of catalysts and conditions for nitro-to-amine conversion, including chemoselectivity notes.
    • URL:[Link]

  • Finkelstein Reaction in Ether Synthesis

    • Source: Chemistry LibreTexts. "11.8: Williamson Ether Synthesis."
    • Relevance: Explains the enhancement of electrophilicity using iodide salts.
    • URL:[Link]

Sources

Optimization

Stability of 2-(3-Phenylpropoxy)aniline ether linkage under acidic conditions

The following technical guide addresses the stability, handling, and troubleshooting of the 2-(3-Phenylpropoxy)aniline ether linkage under acidic conditions. This content is designed for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of the 2-(3-Phenylpropoxy)aniline ether linkage under acidic conditions. This content is designed for researchers and process chemists requiring precise mechanistic insights and validated protocols.[1]

Executive Technical Summary

Status: The aryl-alkyl ether linkage in 2-(3-Phenylpropoxy)aniline is highly stable under standard acidic conditions (e.g., 1M HCl, TFA, dilute H₂SO₄) at room temperature.

Mechanism:

  • Preferential Protonation: The aniline nitrogen (

    
    ) is approximately 
    
    
    
    times more basic than the ether oxygen (
    
    
    ).[1] Upon exposure to acid, the amine protonates immediately to form the anilinium salt (
    
    
    ).
  • Electronic Stabilization: The resulting positive charge on the nitrogen exerts a strong inductive electron-withdrawing effect (-I), further reducing the basicity of the adjacent ether oxygen. This makes the critical step for ether cleavage—protonation of the oxygen—energetically unfavorable in non-forcing conditions.

  • Cleavage Resistance: Unlike benzyl ethers, the 3-phenylpropyl group is a primary alkyl chain.[1] It does not support stable carbocation formation (

    
     pathway) and requires harsh nucleophilic attack (
    
    
    
    ) by strong species (e.g.,
    
    
    ,
    
    
    ) at elevated temperatures to cleave.[1]

Interactive Troubleshooting Guide (FAQ)

Scenario A: "I lost my product during acidic workup."

Diagnosis: You likely formed the water-soluble hydrochloride salt, which partitioned into the aqueous layer.

  • The Chemistry: The free base is lipophilic (soluble in DCM/EtOAc). The protonated form (

    
    ) is highly polar and water-soluble.[1]
    
  • Solution:

    • Retain the aqueous layer.[1]

    • Neutralize carefully with sat.[1]

      
       or 
      
      
      
      until
      
      
      .
    • Extract back into organic solvent (DCM or EtOAc).

    • Verification: Spot the organic layer on TLC; the amine spot should reappear.[1]

Scenario B: "The compound turned red/brown in acid."

Diagnosis: Oxidative degradation, not ether cleavage.[1]

  • The Chemistry: Anilines are electron-rich and prone to oxidation by air, especially in solution. While protonation protects the ring from electrophilic attack, trace metal impurities or light can catalyze radical oxidation, leading to colored quinoid species.

  • Solution:

    • Add an antioxidant (e.g., Sodium Metabisulfite) if storing in solution.[1]

    • Store the solid as the HCl salt , which is significantly more resistant to oxidation than the free base.

Scenario C: "Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group elsewhere on the molecule?"

Diagnosis: Yes, the ether linkage is compatible.

  • The Chemistry: TFA is a strong acid but a poor nucleophile.[2] Without a strong nucleophile (like iodide) or extreme heat, the primary alkyl ether linkage will remain intact during standard Boc deprotection (TFA/DCM, 1-4 hours).

  • Caution: Avoid adding scavengers like thioanisole if not strictly necessary, as they can sometimes promote side reactions, though unlikely here.

Mechanistic Visualization

The following diagram illustrates the competitive protonation pathways and the high energy barrier required for cleavage.

StabilityPathways cluster_conditions Condition Logic FreeBase Free Base (Lipophilic) Anilinium Anilinium Salt (Stable, Water Soluble) FreeBase->Anilinium Mild Acid (HCl, TFA) Fast, Reversible Oxonium Oxonium Ion (Unstable Intermediate) FreeBase->Oxonium Superacid / High T (Rare) Anilinium->FreeBase Base (NaOH) Anilinium->Oxonium Extreme Acidity (Strong Repulsion) Cleavage Cleavage Products (2-Aminophenol + Alkyl Halide) Oxonium->Cleavage Nucleophile (I-) + Heat Irreversible

Figure 1: Reaction pathways under acidic conditions. The green path (Salt Formation) is dominant and reversible. The red path (Ether Cleavage) is kinetically inhibited by the ammonium group.

Validated Experimental Protocols

Protocol 1: Stability Stress Test (Validation)

Use this protocol to confirm stability before scaling up reactions involving acidic reagents.[1]

Materials:

  • Substrate: 2-(3-Phenylpropoxy)aniline (10 mg)[1]

  • Solvent: Methanol (1 mL)

  • Acid: 1M HCl (1 mL) or TFA (100 µL)[1]

  • Analysis: HPLC or TLC (System: Hexane/EtOAc 3:1)[1]

Procedure:

  • Dissolve 10 mg of substrate in 1 mL Methanol.

  • Split into two vials: Control (A) and Test (B).

  • Add 0.5 mL water to (A).

  • Add 0.5 mL 1M HCl (or desired acid) to (B).

  • Incubate both at room temperature for 4 hours.

  • Analyze: Inject both samples into HPLC (or spot TLC).

    • Note: The acidic sample (B) may show a retention time shift due to protonation.[1] To confirm identity, neutralize a small aliquot of (B) with NaOH before injection.

  • Criteria: Absence of new peaks (corresponding to 2-aminophenol or 3-phenylpropanol) confirms stability.[1]

Protocol 2: Preparation of the Stable HCl Salt (Storage)

Converting the free base to the salt prevents oxidation and facilitates long-term storage.

  • Dissolve the free base aniline in minimal Diethyl Ether or Ethanol.[1]

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) slowly with stirring.

  • Precipitate: The hydrochloride salt should precipitate as a white/off-white solid.[1]

    • Troubleshooting: If no solid forms, add non-polar anti-solvent (Hexane or Diethyl Ether) and scratch the glass.

  • Filter and wash with cold ether.[1]

  • Dry under vacuum.[1] Store in a desiccator.

Acid Compatibility Matrix

Acid ReagentConditionStability RatingExpected Outcome
1M HCl / H₂SO₄ 25°C, 24hStable Forms water-soluble salt.[1] No cleavage.[1]
TFA (Neat) 25°C, 4hStable Compatible with Boc-deprotection workflows.[1]
Acetic Acid RefluxStable No reaction.[1]
HBr (48% aq) Reflux⚠️ Unstable Risk of cleavage to phenol + bromide.[1]
HI (57% aq) >50°CCleavage Rapid cleavage to phenol + alkyl iodide.[1]
BBr₃ / BCl₃ -78°C to RTCleavage Lewis acid complexation leads to cleavage.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Esters and Amides; Chapter 24: Regioselectivity).[1] [1]

  • Weissermel, K., & Arpe, H. J. (2003).[1] Industrial Organic Chemistry. Wiley-VCH.[1] (Discussion on Aniline and Ether synthesis stability). [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Section on protection of Phenols as ethers and their stability). [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanisms of Ether Cleavage by HBr/HI). [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(3-Phenylpropoxy)aniline via Nitro Group Reduction

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the reduction of 1-nitro-2-(3-phenylpropoxy)benzene to the target aniline. Low yields in this critical tra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the reduction of 1-nitro-2-(3-phenylpropoxy)benzene to the target aniline. Low yields in this critical transformation can stem from a variety of factors, including catalyst inefficiency, unintended side reactions, and suboptimal reaction conditions. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring robust and reproducible synthesis.

Section 1: Foundational Knowledge - The Reaction Landscape

The reduction of an aromatic nitro group to an amine is a fundamental six-electron process.[1] The reaction typically proceeds through nitroso and hydroxylamine intermediates.[1][2][3] For a substrate like 1-nitro-2-(3-phenylpropoxy)benzene, the primary challenge is to achieve complete reduction of the nitro group while preserving the phenylpropoxy ether linkage. The two most common pathways for this transformation are Catalytic Hydrogenation and Metal/Acid Mediated Reductions.

Common Reduction Methodologies
  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean workup.[4][5] A heterogeneous catalyst, typically Palladium on Carbon (Pd/C), is used with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate or hydrazine hydrate.[6][7][8]

  • Metal/Acid Reductions: These are classic, robust methods that offer excellent functional group tolerance.[1][9] Common systems include iron powder with hydrochloric acid (Fe/HCl) or ammonium chloride (Fe/NH₄Cl), and tin(II) chloride (SnCl₂).[1][4][10] These methods are particularly useful when catalytic hydrogenation is problematic.

General Reaction Pathway

The reduction from a nitroarene to an aniline involves a series of intermediates. Understanding this pathway is crucial for identifying potential byproducts seen on analytical instruments like TLC or LC-MS.

Reaction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺

Caption: General "direct hydrogenation" pathway for nitroarene reduction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low or incomplete conversion in a Pd/C catalytic hydrogenation?

A1: The most frequent culprit is catalyst deactivation or poisoning.[11][12] Palladium catalysts are sensitive to a variety of impurities that can bind to the active sites and block the reaction.[11][13] Common poisons include sulfur compounds, halides, and strongly coordinating species like nitriles or carbon monoxide.[11][13][14] Ensure your starting material and solvents are of high purity. Another common issue is insufficient hydrogen pressure or poor agitation, leading to poor mass transfer of hydrogen to the catalyst surface.

Q2: I see multiple spots on my TLC plate besides my starting material and product. What could they be?

A2: These are likely intermediates or byproducts from side reactions. The reduction of nitroarenes can form intermediates like nitrosoarenes and hydroxylamines.[2][3] If these condense, they can form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds, which are often colored and may appear as distinct spots.[2][3] Incomplete reduction will leave hydroxylamine intermediates, while over-reduction under harsh conditions could potentially affect the benzene rings.

Q3: Is the 3-phenylpropoxy ether linkage stable under typical reduction conditions?

A3: Generally, yes. The alkyl-aryl ether bond is relatively robust. However, benzylic ethers (Ar-O-CH₂-Ar) are highly susceptible to cleavage (hydrogenolysis) during catalytic hydrogenation with Pd/C. While the 3-phenylpropoxy group is not a benzylic ether, aggressive conditions (high temperature, high pressure, prolonged reaction time) could potentially lead to some degree of ether cleavage, resulting in 2-aminophenol and 1-phenylpropane as byproducts.[15] Metal/acid reductions (e.g., Fe/HCl, SnCl₂) are less likely to cause this issue.

Q4: How can I tell if my Pd/C catalyst is still active?

A4: A simple qualitative test is to perform a control reaction on a simple, reliable substrate like nitrobenzene. If the reaction with nitrobenzene proceeds rapidly to completion (monitor by TLC), your catalyst is likely active. If not, it has been deactivated. For quantitative assessment, specialized techniques like chemisorption can be used, but this is typically outside the scope of a standard synthesis lab. Always handle Pd/C carefully; it is pyrophoric when dry and should be handled under a blanket of inert gas or as a wet paste.

Section 3: Systematic Troubleshooting Guide

This section is organized by the primary symptom observed during the experiment.

Symptom 1: Low Conversion / Incomplete Reaction

If you observe a significant amount of starting material remaining after the expected reaction time, follow this diagnostic workflow.

Troubleshooting Low Conversion start Low Conversion Observed q1 Using Catalytic Hydrogenation? start->q1 cat_check Check Catalyst q1->cat_check Yes metal_check Check Metal/Acid Reagents q1->metal_check No cat_issue Inactive, Poisoned, or Wrong Loading? cat_check->cat_issue cat_sol Use fresh catalyst Increase loading (e.g., 5-10 mol%) Purify starting material cat_issue->cat_sol Yes h2_check Check Hydrogen Source cat_issue->h2_check No h2_issue H₂ Gas: Leak? Low Pressure? Transfer: Decomposed Donor? h2_check->h2_issue h2_sol Check seals & purge lines Increase H₂ pressure Use fresh transfer agent (e.g., NH₄HCO₂) h2_issue->h2_sol Yes mass_check Check Mass Transfer h2_issue->mass_check No mass_issue Poor Agitation? Poor Catalyst Suspension? mass_check->mass_issue mass_sol Increase stir rate Use appropriate solvent & baffle flask mass_issue->mass_sol Yes metal_issue Metal passivated? Insufficient acid? metal_check->metal_issue metal_sol Activate metal (e.g., with dilute HCl) Ensure sufficient acid equivalents metal_issue->metal_sol Yes temp_check Check Temperature metal_issue->temp_check No temp_issue Reaction too cold? temp_check->temp_issue temp_sol Increase temperature moderately (e.g., reflux for Fe/NH₄Cl) temp_issue->temp_sol Yes

Caption: Troubleshooting workflow for low reaction conversion.

Symptom 2: Significant Byproduct Formation

The presence of unexpected, well-defined spots/peaks suggests specific side reactions are occurring.

Observed Byproduct Signature Probable Cause Recommended Solution
Colored impurities (yellow/orange), spots with Rf between start/productCondensation of Intermediates (Azo/Azoxy compounds)[2][3]This often occurs when the concentration of hydrogen on the catalyst surface is too low. Increase hydrogen pressure or the rate of addition of the transfer hydrogenation reagent. Ensure vigorous stirring.
Product peak plus peaks corresponding to phenol (Ar-OH) and alkane fragmentsEther Cleavage (Hydrogenolysis) This is a risk with Pd/C under harsh conditions.[15] Reduce temperature and pressure. If cleavage persists, switch to a non-hydrogenolysis method like Fe/NH₄Cl or SnCl₂.[1]
Multiple aromatic signals, difficult to purifyStarting Material Impurities Impurities in the 1-nitro-2-(3-phenylpropoxy)benzene will lead to corresponding amine impurities. Purify the starting material by column chromatography or recrystallization before the reduction step.

Section 4: Validated Experimental Protocols

Protocol 4.1: High-Fidelity Catalytic Transfer Hydrogenation

This method uses ammonium formate as a safe and effective hydrogen donor, minimizing the need for high-pressure hydrogenation equipment.[6][7][16]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-nitro-2-(3-phenylpropoxy)benzene (1.0 eq).

  • Reagents: Add a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration). Add 10% Palladium on Carbon (Pd/C, 5-10 wt% of the substrate).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄, 4-5 eq) in portions to control the initial effervescence.

  • Reaction: Heat the mixture to a gentle reflux (typically 60-80°C). The decomposition of ammonium formate generates hydrogen in situ.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove residual salts before drying and final concentration.

Protocol 4.2: Robust Reduction with Iron and Ammonium Chloride

This classic method is highly chemoselective and tolerant of many functional groups, making it an excellent alternative if catalytic methods fail.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-nitro-2-(3-phenylpropoxy)benzene (1.0 eq).

  • Reagents: Add a solvent mixture, typically ethanol/water (e.g., 4:1 v/v). Add iron powder (Fe, 3-5 eq) and ammonium chloride (NH₄Cl, 4-5 eq).

  • Reaction: Heat the vigorously stirred suspension to reflux (around 80-90°C). The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Completion is typically observed within 2-4 hours.

  • Work-up: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite® to remove the iron oxides. Be thorough in washing the filter cake with hot ethanol or ethyl acetate to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods such as column chromatography or acid-base extraction.

References

  • Djerboua, F., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(21), 5190. Available at: [Link]

  • Bahrami, K., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11283-11290. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Sajiki, H., & Hirota, K. (1999). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 47(11), 1649-1651. Available at: [Link]

  • Reddy, B. V. S., et al. (2007). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Tetrahedron Letters, 48(43), 7578-7581. Available at: [Link]

  • Chemguide. The preparation of phenylamine (aniline). Available at: [Link]

  • Wikipedia. Catalyst poisoning. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Joechem. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available at: [Link]

  • Forzatti, P., & Lietti, L. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. Available at: [Link]

  • Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2466-2471. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(3-Phenylpropoxy)aniline

CAS No: 76691-97-9 Formula: Molecular Weight: 211.30 g/mol Support Ticket: #STAB-76691-PRO Critical Stability Profile As a Senior Application Scientist, I often see researchers treat 2-(3-Phenylpropoxy)aniline as a stand...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 76691-97-9 Formula:


Molecular Weight:  211.30  g/mol
Support Ticket:  #STAB-76691-PRO

Critical Stability Profile

As a Senior Application Scientist, I often see researchers treat 2-(3-Phenylpropoxy)aniline as a standard bench reagent. This is a critical error. This compound is an electron-rich aniline derivative . The ortho-alkoxy substituent (the 3-phenylpropoxy group) acts as a strong Electron Donating Group (EDG), significantly increasing the electron density on the nitrogen atom compared to unsubstituted aniline.

The Consequence: This molecule is thermodynamically predisposed to rapid oxidative degradation. It acts as a "radical sponge" for atmospheric oxygen, leading to the formation of colored impurities (diazo species, quinone imines, and oligomers) that can arrest downstream catalysis or act as radical scavengers in sensitive cross-coupling reactions.

Stability Data Matrix
ParameterOptimal ConditionCritical Failure LimitConsequence of Failure
Temperature

(Freezer)

accelerated autoxidation kinetics.
Atmosphere Argon/Nitrogen (Inert)Ambient Air (

)
Formation of N-oxides and azo-dimers.
Light Dark (Amber Vial)UV/FluorescentPhoto-induced radical cation formation.
Moisture Desiccated (<10% RH)High HumidityHydrate formation; accelerated oxidation.

Degradation Mechanism (Visualized)

Understanding why the compound degrades allows you to predict when your sample is compromised. The following diagram illustrates the oxidative pathway driven by the electron-rich nature of the substrate.

OxidationPathway Start 2-(3-Phenylpropoxy)aniline (Colorless/Pale Yellow) Oxidation Radical Cation Formation (+O2/hv) Start->Oxidation electron loss Intermediates N-Oxyl / Quinone Imine Intermediates Oxidation->Intermediates resonance stabilization Final Azo-Dimers & Oligomers (Brown/Black Tars) Intermediates->Final coupling/polymerization

Figure 1: The oxidative cascade from pure amine to polymerized impurities.

Storage Protocol: The "Self-Validating" System

To ensure data reproducibility, you must implement a storage system that validates its own integrity. If the barrier is breached, the compound's physical appearance will warn you.

Step-by-Step Inert Packing Procedure

Prerequisite: If the compound is already dark brown or black, do not proceed. Purify immediately (see Troubleshooting).

  • Vial Selection: Always use Amber Glass vials with Teflon-lined screw caps. Clear glass allows UV-initiated radical formation.

  • Headspace Purge (The Critical Step):

    • Do not just close the cap.

    • Direct a gentle stream of dry Argon or Nitrogen into the vial for 15–30 seconds to displace oxygen. Argon is superior as it is heavier than air and forms a "blanket" over the substance.

  • Seal Integrity:

    • Cap tightly.[1][2][3][4]

    • Wrap the cap junction with Parafilm M® or electrical tape. This acts as a secondary barrier against moisture ingress and prevents the cap from loosening due to thermal contraction in the freezer.

  • Thermal Stasis:

    • Store at

      
       .
      
    • Crucial: When removing from the freezer, allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water into the product, catalyzing immediate degradation.

Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to dark brown. Is it usable?

  • Technical Insight: The color change indicates the formation of "aniline black" type oligomers or azo-compounds. Even 1-2% impurity can look pitch black due to high extinction coefficients.

  • Action:

    • For sensitive catalysis (e.g., Pd-catalyzed coupling):NO. These impurities coordinate to metal centers and poison catalysts.

    • For rough alkylations: Possibly, but yield will suffer.

    • Remedy: Purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine to prevent streaking).

Q2: The compound appears to be a viscous oil, but the SDS says solid. Why?

  • Technical Insight: The propyl linker adds flexibility, and the ether oxygen disrupts crystal packing. Purity heavily influences physical state. Highly pure samples may crystallize slowly (low melting point), while samples with trace solvent or impurities remain as supercooled oils.

  • Action: This is normal. If you need to weigh it as a solid, cool it on dry ice. If handling as an oil, use a tared syringe for transfer to avoid air exposure.

Q3: I see a "smoke" when I open the bottle. What is happening?

  • Technical Insight: This is likely the formation of carbonate salts. Primary amines react with atmospheric

    
     to form carbamates or ammonium carbonates.
    
  • Action: The sample is compromised by moisture/air.[4][5] Dissolve in DCM, wash with basic brine (NaOH/NaCl), dry over

    
    , and re-concentrate.
    

Workflow Decision Tree

Use this logic flow to determine the immediate action required for your specific batch.

HandlingLogic Inspect Inspect Physical Appearance ColorCheck Is it Colorless/Pale Yellow? Inspect->ColorCheck Dark Dark Brown/Black ColorCheck->Dark No Light Yes (Good Condition) ColorCheck->Light Yes Purify REQUIRED: Column Chromatography (Neutralize Silica with Et3N) Dark->Purify Usage Immediate Use? Light->Usage Store Argon Purge + Parafilm Store at -20°C Usage->Store No (Storage) Weigh Warm to RT -> Weigh -> Re-purge Headspace Usage->Weigh Yes (Experiment) Weigh->Store Return Excess

Figure 2: Operational workflow for inspection and handling.

References

  • PubChem. (n.d.). 2-(3-Phenylpropyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST. (2024). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)- Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Aniline Derivatives

Current Status: Operational Topic: Stabilization, Handling, and Purification of Electron-Rich Amines Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary Aniline derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization, Handling, and Purification of Electron-Rich Amines Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

Aniline derivatives, particularly those with electron-donating groups (e.g., methoxy, amino, alkyl) or specific halogenation patterns, are prone to rapid oxidative decomposition. This process, often initiated by radical cation formation or homolytic N-H bond cleavage , results in the formation of azo-linkages, quinones, and oligomeric "tars."

This guide moves beyond basic "glovebox" advice to provide bench-stable protocols for handling these sensitive intermediates without compromising yield or purity.

Phase 1: Storage & Pre-Experiment Handling
Q: My aniline derivative has turned from a pale oil to a dark brown/black liquid. Is it usable?

A: Do not use it directly. The color indicates the presence of oxidation products (quinoid imines or azo compounds) which can act as radical initiators or catalyst poisons in subsequent steps (especially Pd-catalyzed couplings).

Corrective Protocol: The "Salt Stabilization" Strategy If you plan to store the aniline for >24 hours, convert the free base into a mineral acid salt. Anilinium salts (HCl, H₂SO₄) are resistant to oxidation because the lone pair on the nitrogen—the primary site of oxidation—is protonated and unavailable.

Step-by-Step Revival:

  • Dissolve: Dilute the dark aniline in Et₂O or EtOAc.

  • Precipitate: Add 2M HCl in Et₂O (or bubble HCl gas) dropwise at 0°C.

  • Filter: Collect the precipitate. The oxidation impurities usually remain in the mother liquor.

  • Wash: Rinse the solid salt with cold Et₂O.

  • Store: Dry under vacuum and store the white/off-white solid indefinitely on the shelf.

    • To use: Free-base immediately before the reaction by partitioning between EtOAc and saturated NaHCO₃.

Q: I need to distill my aniline, but it bumps and decomposes at high heat.

A: Aniline derivatives often have high boiling points. Distilling at high temperatures accelerates thermal decomposition.

Optimization:

  • Add Zinc Dust: Add a spatula tip of activated Zinc dust to the distillation flask. This acts as a sacrificial reducing agent, preventing oxidative polymerization during heating.

  • Reduced Pressure: Always distill under high vacuum (<1 mmHg).

Phase 2: Reaction Setup (The "During" Phase)
Q: How do I ensure my solvent is truly oxygen-free? Sparging isn't working.

A: Sparging (bubbling gas) is insufficient for highly sensitive electron-rich anilines. It only displaces dissolved gas equilibrium but does not actively strip solvated oxygen to ppm levels. You must use the Freeze-Pump-Thaw (FPT) method.[1][2]

Protocol: Freeze-Pump-Thaw Cycle

  • Objective: Remove dissolved gases (O₂, N₂, Ar) from the solvent using Henry’s Law principles.

  • Equipment: Schlenk flask, Liquid N₂ bath, High-vacuum manifold.

  • Freeze: Place solvent in a Schlenk flask.[3] Submerge in liquid N₂ until completely solid.

    • Critical: Valve must be closed to the line to prevent condensing liquid O₂ (explosion hazard).

  • Pump: Open the valve to high vacuum while still frozen. Evacuate the headspace for 5–10 minutes.

  • Thaw: Close the valve. Remove the flask from N₂ and thaw in a warm water bath. Gas bubbles will evolve rapidly as solubility decreases.

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with Argon.

Visual Workflow: Inert Transfer Logic

G Start Reagent Bottle (Air Sensitive) Septum Seal with Septum & Copper Wire Start->Septum Purge Insert N2 Inlet (Overpressure) Septum->Purge Positive Pressure Transfer Cannula/Syringe Transfer Purge->Transfer Dest Reaction Flask (Pre-dried/Argon) Transfer->Dest No Air Contact

Figure 1: Inert transfer workflow ensuring positive pressure is maintained to prevent atmospheric ingress.

Phase 3: Purification & Isolation (The "After" Phase)
Q: My compound streaks on the column and comes out mixed with brown tar. Why?

A: Silica gel is slightly acidic (pH 4–5). This acidity protonates the aniline (causing streaking/tailing due to strong interaction with silanols) and catalyzes oxidative decomposition on the column surface.

The Fix: Neutralize the Stationary Phase You must "dope" your solvent system with a base to cap the acidic silanol sites.

Protocol: Triethylamine (TEA) Doping

  • Slurry: Prepare your silica slurry using your starting eluent + 1% Triethylamine (v/v) .

  • Flush: Pour the column and flush with 2 column volumes of the TEA-doped solvent.

  • Elute: Run your column using your standard gradient. You can often remove the TEA from the eluent after the initial flush, but keeping 0.1% TEA is safer for extremely sensitive substrates.

  • Note: TEA has a high boiling point. Rotovap your fractions thoroughly or do a quick wash with pH 8 buffer if the TEA interferes with NMR.

Q: The workup looked fine, but the oil turned black while drying on the rotovap.

A: Concentration increases the rate of bimolecular oxidation reactions. Residual dissolved oxygen in your workup solvents is the culprit.

Expert Tip: The "Reductive Workup" Add an antioxidant to your aqueous wash to scavenge oxygen and reduce any quinones back to phenols/anilines.

  • Reagent: Sodium Dithionite (Na₂S₂O₄).

  • Method: Wash your organic layer with a saturated aqueous solution of Sodium Dithionite during the extraction phase. This creates a reductive environment that protects the aniline until the very last moment.

Troubleshooting & Diagnostics
ObservationDiagnosisImmediate Action
Black/Tar in Bottle Advanced OxidationDo not use. Distill over Zn dust or recrystallize as HCl salt.
Streaking on TLC Interaction with SilicaAdd 1 drop of Triethylamine to the TLC jar eluent.
Product turns purple Radical Cation FormationTrace acid present. Wash with NaHCO₃; store under Argon.
Low Yield (Pd coupling) Catalyst PoisoningThe "brown" impurity is coordinating to Pd. Purify amine immediately before use.
Decision Logic: Handling Oxidized Anilines

AnilineLogic Status Check Aniline Status Color Color? Status->Color Clear Clear/Straw Color->Clear Dark Dark Brown/Black Color->Dark Action1 Use Immediately (Keep under Ar) Clear->Action1 Purity Purity Check (NMR) Dark->Purity Distill Vacuum Distillation (w/ Zn Dust) Purity->Distill Liquid/Volatile Salt Convert to HCl Salt (Recrystallize) Purity->Salt Solid/High MW

Figure 2: Decision matrix for assessing and remediating oxidized aniline derivatives prior to synthesis.

References
  • Schlenk Line Survival Guide. Freeze-Pump-Thaw Degassing. Retrieved from

  • University of Rochester, Dept. of Chemistry. How To: Degas Solvents. Retrieved from

  • BenchChem Technical Support. Deactivation of Silica Gel with Triethylamine. Retrieved from

  • Biotage. Purification of Ionizable Amines. Retrieved from

  • ResearchGate. Sodium Dithionite Workup for Anilines. Retrieved from

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in Ortho-Substituted Aniline Reactions

Welcome to our dedicated technical support center for navigating the complexities of reactions involving ortho-substituted anilines. This resource is tailored for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of reactions involving ortho-substituted anilines. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from steric hindrance around the aniline nitrogen. Here, we move beyond simple protocols to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and mechanistic insights to empower you to overcome these synthetic hurdles.

The ortho effect in anilines is a well-documented phenomenon where a substituent at the position adjacent to the amino group can dramatically alter reactivity. This is not merely a matter of physical bulk; it's a combination of steric and electronic effects that can hinder the approach of reagents, alter the nucleophilicity of the nitrogen, and complicate product purification.[1][2][3][4] This guide is designed to be your first point of reference when a reaction with an ortho-substituted aniline fails to proceed as expected.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

Question: I am attempting an acylation/amide coupling with a 2,6-disubstituted aniline and I'm seeing very low conversion, with starting material remaining. What's going wrong and how can I fix it?

Answer: This is a classic problem of steric hindrance. The bulky ortho substituents are likely preventing the nucleophilic attack of the aniline nitrogen on the activated carboxylic acid or acyl halide. Here’s a systematic approach to troubleshoot this:

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to create a sufficiently reactive electrophile to overcome the steric barrier.

    • Solution: Switch to more powerful coupling reagents known for their efficacy in sterically hindered couplings. Consider uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP.[5] These reagents generate highly reactive activated esters.

    • Alternative Strategy: Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are smaller and more reactive than other activated species, which can be advantageous. Reagents like TFFH or Deoxo-Fluor can be employed, though care must be taken to manage potential side reactions.[6][7]

  • High Steric Demand of Both Coupling Partners: If both the aniline and the carboxylic acid are sterically demanding, the reaction is doubly challenging.

    • Solution: If possible, consider alternative synthetic routes that form the challenging bond earlier in the synthesis with less hindered precursors.

    • Advanced Method: For extremely hindered cases, traditional coupling methods may fail entirely. A powerful alternative is the coupling of a Grignard reagent with an isocyanate, which can form even tetra-substituted amides.[8]

  • Suboptimal Reaction Conditions: Temperature and solvent can play a crucial role.

    • Solution: Increase the reaction temperature. Microwave irradiation can sometimes provide the necessary energy to overcome the activation barrier.[6] Screen different solvents; a more polar solvent like DMF or NMP might be more effective than DCM or THF.

Question: My Buchwald-Hartwig amination with an ortho-substituted aniline is sluggish and gives low yields. How can I improve this C-N cross-coupling reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool, but sterically hindered substrates require careful optimization of the catalyst system.[9][10][11]

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is critical for the success of this reaction. First-generation phosphine ligands are often ineffective for hindered substrates.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like BrettPhos, RuPhos, or newly developed carbazolyl-derived P,N-ligands are specifically designed to promote the coupling of sterically congested partners.[11][12] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Catalyst Inhibition or Decomposition: The active palladium catalyst can be sensitive and prone to decomposition.

    • Solution: Ensure strict anaerobic conditions. Use fresh, high-purity reagents and solvents. The choice of base is also important; a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxides which can sometimes lead to side reactions.

  • Unsuitable Aryl Halide/Pseudohalide: The reactivity of the aryl electrophile matters.

    • Solution: If possible, use an aryl bromide or iodide instead of a less reactive aryl chloride. Aryl triflates are also excellent coupling partners.

Workflow for Troubleshooting Low Yield in Hindered Couplings

G start Low Yield with ortho-Substituted Aniline reagent Analyze Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions sub1 Switch to HATU, HCTU, COMU, PyBOP reagent->sub1 For Amide Coupling sub2 Form Acyl Fluoride in situ reagent->sub2 For Amide Coupling ligand Evaluate Ligand (for Cross-Coupling) conditions->ligand sub3 Increase Temperature (Microwave) Screen Solvents (DMF, NMP) conditions->sub3 route Consider Alternative Synthetic Route ligand->route sub4 Use Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) ligand->sub4 For Buchwald-Hartwig sub5 Grignard + Isocyanate for severe cases Benzyne-mediated arylation route->sub5

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my ortho-substituted aniline less basic and a poorer nucleophile than its para-substituted isomer?

A1: This is a manifestation of the "ortho effect." The substituent at the ortho position can sterically hinder the lone pair on the nitrogen, making it more difficult for it to act as a base (accept a proton) or a nucleophile (attack an electrophile).[1] Upon protonation, the hybridization of the nitrogen changes from sp² to sp³, causing the -NH₃⁺ group to become non-planar. This brings the hydrogens into closer proximity with the ortho substituent, creating steric strain that destabilizes the conjugate acid, thereby reducing basicity.[2][13]

Q2: I am trying a reaction that should give ortho and para products, but I am only getting the para product with my ortho-substituted aniline. Why?

A2: The existing ortho substituent is likely directing the incoming electrophile to the less hindered para position. The amino group is a strong activating and ortho, para-director.[14] However, the steric bulk of the ortho group can completely block access to the other ortho position, leaving the para position as the only viable site for reaction.

Q3: Are there any methods to achieve ortho-arylation of an aniline without using a directing group?

A3: Yes, while directing groups are a common strategy, there are alternatives. One effective method involves the use of benzyne intermediates.[15][16] Aryl halides can be treated with a strong base (like NaNH₂) to generate a highly reactive benzyne, which can then be trapped by the aniline nucleophile. This method is transition-metal-free and can be highly effective for the synthesis of 2-arylanilines.[15] More recently, palladium-catalyzed systems using cooperating ligands like [2,2′-bipyridin]-6(1H)-one have been developed for the direct ortho-arylation of unprotected anilines.[17]

Q4: My purification is complicated by byproducts. What are common side reactions with ortho-substituted anilines?

A4: Besides unreacted starting material, common byproducts can include:

  • Double addition products: If the coupling partner has multiple reactive sites.

  • Products from side-reactions of the coupling reagent: For example, N-acylurea byproducts when using carbodiimides.[5]

  • Hydrodehalogenation: In cross-coupling reactions, this is where the aryl halide is reduced instead of coupled.

  • Isomer formation: If other positions on the aniline ring are reactive.

Careful column chromatography, sometimes with a basic modifier like triethylamine to prevent streaking on silica gel, is often necessary.[18]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of a Sterically Hindered Aniline

This protocol provides a robust method for coupling a sterically hindered carboxylic acid with 2,6-diisopropylaniline.

Materials:

  • 2,6-Diisopropylaniline

  • Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.5 M solution).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add 2,6-diisopropylaniline (1.1 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using BrettPhos Ligand

This protocol is for the coupling of 2-chloro-1,3,5-triisopropylbenzene with 2,6-diisopropylaniline, a highly challenging transformation.

Materials:

  • 2,6-Diisopropylaniline

  • 2-Chloro-1,3,5-triisopropylbenzene

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 eq), BrettPhos (0.02 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add 2-chloro-1,3,5-triisopropylbenzene (1.0 eq) and 2,6-diisopropylaniline (1.2 eq).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography to yield the tetra-ortho-substituted diarylamine.[12]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentClassActivating GroupAdvantagesDisadvantages
DCC/EDC CarbodiimideO-acylisoureaInexpensive, readily availableByproduct removal can be difficult, low efficiency for hindered substrates
HATU/HCTU Aminium/UroniumOAt/6-ClOBt esterHigh reactivity, low racemization, good for hindered couplings[5]More expensive, can react with amine nucleophile
PyBOP PhosphoniumOBt esterGood for sterically hindered couplings, stableByproduct removal can be challenging
T3P® Phosphonic AnhydrideMixed anhydrideHigh reactivity, byproducts are water-solubleRequires a base, can be corrosive
Acyl Fluoride (in situ) Acyl HalideFluorideHighly reactive, small steric footprint[6]Requires an extra activation step, fluorinating agents can be hazardous

Mechanistic Visualization

The Ortho Effect: Steric Hindrance to Protonation

G cluster_0 Para-Substituted Aniline (Less Hindered) cluster_1 Ortho-Substituted Aniline (Sterically Hindered) p_aniline Aniline (p-X) p_proton + H+ p_conjugate Conjugate Acid (Solvation Shell Intact) p_proton->p_conjugate o_aniline Aniline (o-X) o_proton + H+ o_conjugate Conjugate Acid (Solvation Disrupted by X) o_proton->o_conjugate o_clash Steric Clash! o_conjugate->o_clash

Caption: Steric clash in the conjugate acid of an ortho-substituted aniline.

References

  • Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. [Link]

  • INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. Ukrainian Chemistry Journal. [Link]

  • Direct intermolecular aniline ortho-arylation via benzyne intermediates. PubMed Central (PMC). [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Publications. [Link]

  • Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. PubMed Central (PMC). [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • How does the ortho effect affect the basicity of aniline?. Quora. [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • N-arylation of N-substituted aniline through boronic ester 369. ResearchGate. [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. [Link]

  • Boosting amidation of Ortho-substituted anilines with esters or acids via hinge and tunnel engineering of lipase. ResearchGate. [Link]

  • N-Arylation of Amines with o-Silylaryl Triflate. AJAC. [Link]

  • C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. ResearchGate. [Link]

  • Hydroamination reactions of alkynes with ortho-substituted anilines in ball mills: synthesis of benzannulated N-heterocycles by a cascade reaction. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PubMed Central (PMC). [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Organic Chemistry Portal. [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]

  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central (PMC). [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. [Link]

  • NATURE AND COMPOSITION OF ORTHO-EFFECT. Shodhganga. [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora. [Link]

  • Organic Chemistry - Activating Ortho and Para Directors (EAS Reactions). YouTube. [Link]

  • Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ortho effect. Wikipedia. [Link]

  • Metal-catalysed approaches to amide bond formation. RSC Publishing. [Link]

  • ortho-Selective nucleophilic addition of amines to 3-borylbenzynes: synthesis of multisubstituted anilines by the triple role of the boryl group. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

  • The ortho: para Ratio in Activation of Aromatic Nucleophilic Substitution by the Nitro Group. ACS Publications. [Link]

  • Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid. Testbook. [Link]

  • Ortho Effect. BYJU'S. [Link]

  • The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(3-Phenylpropoxy)aniline and Its Isomeric Differentiation

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds.[1][2][3] This guide offers an in-depth analysis of the 1H NMR spectrum of 2-(3-Phenylpropoxy)aniline, a molecule of interest in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting complex NMR spectra. We will dissect the spectrum of 2-(3-Phenylpropoxy)aniline, explaining the causality behind observed chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis with its structural isomer, 4-(3-Phenylpropoxy)aniline, to illustrate how subtle changes in molecular structure manifest in diagnostically distinct NMR spectra.

Foundational Principles in Action: Decoding the 1H NMR Spectrum

A 1H NMR spectrum provides four key pieces of information: the chemical shift (δ), which indicates the proton's electronic environment; the integration, which reveals the relative number of protons generating the signal; the multiplicity (splitting pattern), which informs on the number of neighboring protons; and the coupling constant (J), which quantifies the interaction between coupled protons.[4] Understanding these principles is paramount for accurate spectral interpretation.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable spectrum is predicated on meticulous sample preparation. The following protocol outlines a standardized procedure for preparing a sample for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the solid 2-(3-Phenylpropoxy)aniline sample.[5]

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[6] The choice depends on the sample's solubility. For this guide, we will assume the spectrum is acquired in CDCl3.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.[7]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as the reference point for chemical shifts.[8][9]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

Caption: Workflow for 1H NMR Sample Preparation and Analysis.

In-Depth Spectral Analysis of 2-(3-Phenylpropoxy)aniline

The structure of 2-(3-Phenylpropoxy)aniline presents several distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The following analysis is based on predicted spectral data and established chemical shift principles.[10][11]

Structure of 2-(3-Phenylpropoxy)aniline: Molecular structure of 2-(3-Phenylpropoxy)aniline with protons labeled for NMR assignment.

Image depicting the molecular structure of 2-(3-Phenylpropoxy)aniline with key protons labeled for clarity in the subsequent spectral analysis.

Predicted 1H NMR Data Summary for 2-(3-Phenylpropoxy)aniline (in CDCl3):

SignalProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1H-g, H-h, H-i~ 7.35 - 7.20Multiplet5H-
2H-c, H-d, H-e, H-f~ 6.90 - 6.70Multiplet4H-
3H-a~ 4.05Triplet2H~ 6.5
4NH2~ 3.70Broad Singlet2H-
5H-b~ 2.85Triplet2H~ 7.5
6H-c'~ 2.20Quintet2H~ 7.0

Analysis of Spectral Regions:

  • Aromatic Region (δ 6.70 - 7.35 ppm): This region contains the signals for the protons on both the aniline and the terminal phenyl rings.

    • Phenyl Ring (H-g, H-h, H-i): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.35 ppm.

    • Aniline Ring (H-c, H-d, H-e, H-f): The four protons on the disubstituted aniline ring will appear further upfield, typically between 6.70 and 6.90 ppm. The electron-donating nature of both the amino (-NH2) and propoxy (-O-R) groups shields these protons, shifting their signals to a lower frequency compared to benzene (δ 7.36 ppm).[12] The ortho and para positions relative to the electron-donating groups are most shielded.[13] Due to the ortho-substitution pattern, all four protons are chemically non-equivalent and will exhibit complex splitting patterns due to ortho and meta couplings.[12][14]

  • Aliphatic Chain Region (δ 2.20 - 4.05 ppm): This region showcases the signals from the three methylene groups of the propoxy chain.

    • -OCH2- (H-a): The methylene group directly attached to the oxygen atom is the most deshielded of the aliphatic protons, appearing as a triplet around 4.05 ppm. The deshielding is due to the electronegativity of the oxygen atom. It is split into a triplet by the two adjacent protons of H-c'.

    • -CH2-Ph (H-b): The benzylic methylene group appears as a triplet around 2.85 ppm, split by the two adjacent protons of H-c'.

    • -CH2-CH2-CH2- (H-c'): This central methylene group is coupled to both H-a and H-b (four protons in total). Following the n+1 rule, its signal is expected to be a quintet (or a multiplet if the coupling constants to H-a and H-b are different) around 2.20 ppm.

  • Amine Protons (δ ~3.70 ppm): The two protons of the primary amine (-NH2) typically appear as a broad singlet.[15][16] The chemical shift can be variable and is dependent on solvent, concentration, and temperature. These protons often do not show coupling to adjacent protons due to rapid chemical exchange.

Caption: Spin-spin coupling relationships in 2-(3-Phenylpropoxy)aniline.

Comparative Analysis: Distinguishing 2-(3-Phenylpropoxy)aniline from 4-(3-Phenylpropoxy)aniline

Structural isomers can present a significant analytical challenge. However, 1H NMR spectroscopy is exceptionally sensitive to the symmetry and electronic environment of a molecule, allowing for their differentiation. Let's compare the expected spectrum of 2-(3-Phenylpropoxy)aniline with that of its isomer, 4-(3-Phenylpropoxy)aniline.

Key Spectral Differences:

The primary distinction will be observed in the aromatic region, specifically the signals corresponding to the aniline ring protons.

  • 2-(3-Phenylpropoxy)aniline: As discussed, the ortho-disubstituted aniline ring results in four unique aromatic protons, leading to a complex multiplet in the 6.70-6.90 ppm range.

  • 4-(3-Phenylpropoxy)aniline: In this para-substituted isomer, a plane of symmetry exists along the C1-C4 axis of the aniline ring. This symmetry makes the protons at positions 2 and 6 chemically equivalent, and the protons at positions 3 and 5 also equivalent. This results in a much simpler splitting pattern. We would expect to see two doublets, each integrating to 2H. This pattern is often referred to as an AA'BB' system, which at lower field strengths can appear as two distinct doublets.[4]

G start Analyze Aromatic Region (δ 6.5-7.5 ppm) q1 Observe Splitting Pattern start->q1 ans1 Complex Multiplet (4H) q1->ans1 Asymmetric Pattern ans2 Two Doublets (AA'BB' system) (each 2H) q1->ans2 Symmetric Pattern res1 2-(3-Phenylpropoxy)aniline ans1->res1 res2 4-(3-Phenylpropoxy)aniline ans2->res2

Caption: Decision tree for isomeric differentiation via 1H NMR.

Conclusion

The 1H NMR spectrum of 2-(3-Phenylpropoxy)aniline is rich with information, and its detailed analysis allows for the unambiguous confirmation of its structure. Each signal, from the complex multiplets of the aromatic rings to the distinct triplets and quintet of the propoxy chain, serves as a piece of the structural puzzle. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by employing a systematic approach to spectral interpretation, researchers can confidently elucidate molecular structures. Furthermore, the comparative analysis with its 4-substituted isomer highlights the power of 1H NMR to distinguish between closely related compounds based on subtle differences in molecular symmetry. This guide provides a robust framework for such analyses, empowering scientists in their pursuit of novel chemical entities.

References

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline...[Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of Potsdam. Tables For Organic Structure Analysis. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). [Link]

  • Google Patents.
  • Patsnap Eureka. What Is H NMR? A Complete Guide to Proton NMR Spectroscopy. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Karnatak University. 1H NMR Spectroscopy. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ConnectSci. correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. [Link]

  • Angelo State University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • BMRB. BMRB entry bmse000310 - 2-Aminophenol. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Computational studies on the IR and NMR spectra of 2-aminophenol. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Calgary. 1H NMR chemical shift ppm table. [Link]

  • SpectraBase. 2-Aminophenol - Optional[1H NMR] - Spectrum. [Link]

  • Reddit. Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp. [Link]

  • ResearchGate. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-4-((4-(3-mercaptopropoxy)phenyl) diazenyl) benzoic acid. [Link]

  • ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound. [Link]

  • PubChem. 4-(3-Phenylpropyl)aniline. [Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

Sources

Comparative

Comparative FTIR Profiling Guide: 2-(3-Phenylpropoxy)aniline

Executive Summary & Structural Logic This guide provides a technical framework for the spectroscopic characterization of 2-(3-Phenylpropoxy)aniline . As a molecule featuring two distinct aromatic systems linked by a flex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a technical framework for the spectroscopic characterization of 2-(3-Phenylpropoxy)aniline . As a molecule featuring two distinct aromatic systems linked by a flexible propoxy chain, its FTIR spectrum is a superposition of a primary aromatic amine , an alkyl-aryl ether , and a monosubstituted benzene .

For researchers developing this compound (often a scaffold in GPCR ligand design or kinase inhibition), FTIR is the most rapid tool for monitoring the reduction of its nitro-precursor and verifying regiochemistry. This guide moves beyond simple peak listing to explain the vibrational causality—how specific structural features dictate the spectral fingerprint.

The Structural Triad

To interpret the spectrum accurately, view the molecule as three coupled vibrational domains:

  • The "Head" (Aniline Moiety): 1,2-disubstituted benzene with a primary amine (

    
    ).
    
  • The "Linker" (Propoxy Chain): A flexible

    
     tether.
    
  • The "Tail" (Phenyl Group): A monosubstituted benzene ring.

Theoretical & Experimental Baseline

Expected Absorption Profile

Unlike simple anilines, the ortho-alkoxy substitution in 2-(3-Phenylpropoxy)aniline introduces an intramolecular hydrogen bonding potential between the amine protons and the ether oxygen. This often results in a subtle redshift and broadening of the N-H stretching bands compared to the para isomer.

Key FTIR Absorption Bands Table
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Asymmetric Stretch3480 – 3440MediumCritical: Confirming amine formation.[1]
N-H Symmetric Stretch3390 – 3320MediumCritical: Doublet pattern confirms 1° amine.
N-H Scissoring (Bend)1630 – 1610Medium-StrongOften overlaps with aromatic C=C.
Aryl-Alkyl Ether C-O-C Asymmetric Stretch1260 – 1240Very Strong Diagnostic for the ether linkage to the ring.
C-O-C Symmetric Stretch1050 – 1030MediumSecondary confirmation of ether.
Aromatic Rings C=C Ring Stretch1600, 1500, 1450VariableGeneral aromatic indicator.[1]
C-H Stretch (sp²)3100 – 3000WeakDifferentiates from aliphatic linker.
Alkylene Linker C-H Stretch (sp³)2960 – 2850MediumConfirms propyl chain integrity.
Substitution Pattern C-H Out-of-Plane (Oop)760 – 735Strong1,2-Disubstitution (Aniline ring).
C-H Out-of-Plane (Oop)710 – 690 & ~750StrongMonosubstitution (Phenyl tail).

Note on Oop Region (700-800 cm⁻¹): This region will be complex due to the overlap of the ortho-substituted aniline ring (~750 cm⁻¹) and the monosubstituted phenyl ring (two bands: ~750 cm⁻¹ and ~690 cm⁻¹). The presence of a strong band near 690 cm⁻¹ is specific to the "Tail" phenyl group.

Comparative Analysis: Performance vs. Alternatives

In a synthesis or QC context, you are rarely looking at the target molecule in isolation. You are comparing it against a precursor (to assess reaction completion) or an isomer (to assess selectivity).

Target vs. Precursor (2-(3-Phenylpropoxy)nitrobenzene)

The synthesis typically involves the reduction of the nitro group. FTIR is superior to NMR for rapid in-process control (IPC) here because the Nitro bands are distinct and disappear completely upon conversion.

  • The Nitro Signal (Precursor): Look for two dominant bands at 1530 ± 20 cm⁻¹ (Asymmetric

    
    ) and 1350 ± 20 cm⁻¹  (Symmetric 
    
    
    
    ).
  • The Amine Signal (Target): As the reaction proceeds, the

    
     bands vanish and are replaced by the N-H doublet at 3400-3300 cm⁻¹ .
    
  • The Constant: The Ether C-O-C band (~1250 cm⁻¹) remains relatively unchanged, serving as an internal standard.

Target vs. Isomer (4-(3-Phenylpropoxy)aniline)

Regioselectivity errors during the initial alkylation of nitrophenol can lead to para isomers. Distinguishing ortho (target) from para (impurity) relies on the Fingerprint Region.

  • Ortho (Target): Shows a strong C-H Oop bend near 750 cm⁻¹ (4 adjacent hydrogens).

  • Para (Alternative): Shows a strong C-H Oop bend near 840 – 810 cm⁻¹ (2 adjacent hydrogens).

  • N-H Shift: The ortho isomer may show N-H bands shifted to slightly lower wavenumbers (redshift) due to H-bonding with the ether oxygen, whereas the para isomer will show "free" amine frequencies.

Experimental Protocol (Self-Validating)

Objective: Obtain a research-grade spectrum suitable for structural confirmation.

Step 1: Sample Preparation
  • State: The molecule is likely an oil or a low-melting solid.

  • Method A (Liquid/Oil): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. This is preferred for speed and requires no sample dilution.

  • Method B (Solid HCl Salt): If isolated as a hydrochloride salt, use the KBr Pellet method (1-2 mg sample in 100 mg KBr). Warning: The amine salt (

    
    ) spectrum differs significantly from the free base (broad ammonium band ~3000 cm⁻¹, no sharp doublet).
    
Step 2: Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans (ATR) or 32 scans (Transmission) to reduce noise.

  • Background: Collect a fresh background air spectrum immediately before the sample.

Step 3: Validation Criteria (The "Trust" Check)

Before accepting the data, check these internal logic gates:

  • The "Water" Check: Is there a broad hump >3500 cm⁻¹? If yes, the sample is wet. Dry and rescan.

  • The "CO2" Check: Are there sharp bands at 2350 cm⁻¹? Background subtraction failed. Reprocess.

  • The "Stoichiometry" Check: The ratio of the Aliphatic C-H (2900 region) to Aromatic C-H (>3000) should reflect the structure (Propyl chain vs. two rings). If Aliphatic is overwhelming, check for residual solvent (e.g., Ethyl Acetate/Hexane).

Visualizations

Diagram 1: Synthesis Monitoring Workflow

This workflow illustrates the logical decision process for monitoring the reduction of the nitro precursor to the target aniline.

SynthesisMonitor Start Crude Reaction Mixture Acquire Acquire FTIR Spectrum (ATR Method) Start->Acquire CheckNitro Check 1530 & 1350 cm⁻¹ (Nitro Bands) Acquire->CheckNitro Decision Nitro Bands Present? CheckNitro->Decision Incomplete Reaction Incomplete Continue Heating/H2 Decision->Incomplete Yes (Strong) CheckAmine Check 3400-3300 cm⁻¹ (Amine Doublet) Decision->CheckAmine No (Absent) Incomplete->Acquire FinalDecision Amine Doublet Clear? CheckAmine->FinalDecision Success Reaction Complete Proceed to Workup FinalDecision->Success Yes Issue Investigate: Catalyst Poisoning? FinalDecision->Issue No

Caption: Decision logic for monitoring the Nitro-to-Amine reduction using FTIR marker bands.

Diagram 2: Spectral Assignment Map

This diagram maps the physical structure of the molecule to the specific IR spectral regions.

SpectralMap Aniline Aniline Ring (1,2-Substituted) NH2_Stretch N-H Stretch 3480-3320 cm⁻¹ Aniline->NH2_Stretch Ortho_Oop Ortho Oop Bend ~750 cm⁻¹ Aniline->Ortho_Oop Linker Propoxy Linker (-O-CH2-CH2-CH2-) Ether_Stretch C-O-C Stretch ~1250 cm⁻¹ Linker->Ether_Stretch Alkyl_CH Alkyl C-H 2960-2850 cm⁻¹ Linker->Alkyl_CH Phenyl Phenyl Tail (Monosubstituted) Mono_Oop Mono Oop Bend ~690 & 750 cm⁻¹ Phenyl->Mono_Oop

Caption: Mapping structural moieties of 2-(3-Phenylpropoxy)aniline to their diagnostic IR regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group ranges).
  • NIST Chemistry WebBook. Infrared Spectroscopy of Aniline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed polymer/linker assignments).
  • PubChem Compound Summary. 2-(3-Phenylpropyl)aniline (Structural Analog Data). National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(3-Phenylpropoxy)aniline

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9). As a structural scaffold often found in GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9). As a structural scaffold often found in GPCR ligands and kinase inhibitors, distinguishing this ortho-substituted aniline from its meta- and para-isomers is critical for verifying synthetic regioselectivity and metabolic stability.

This document compares the fragmentation behavior of the target compound against its positional isomers (Alternatives). It highlights the "Ortho Effect" —a proximity-driven rearrangement unique to the 2-position—as the primary diagnostic tool for structural validation.

Structural Analysis & Mechanistic Basis

The fragmentation logic is governed by three structural moieties:

  • The Aniline Core: A nitrogen-containing aromatic ring capable of charge localization.

  • The Ether Linkage: A labile C-O bond susceptible to inductive cleavage and rearrangements.

  • The 3-Phenylpropyl Chain: A flexible linker ending in a phenyl ring, a source of stable tropylium ions.

Key Physical Properties[1][2]
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 227.1310 Da

  • Key Labile Bonds: Alkyl-O ether bond, Benzyl C-C bond.

Comparative Fragmentation Analysis

The definitive identification of 2-(3-Phenylpropoxy)aniline relies on distinguishing it from its para-isomer (4-(3-phenylpropoxy)aniline). While both share common fragments, the ortho-isomer exhibits unique rearrangement ions due to the spatial proximity of the amine (


) and the alkoxy side chain.
Comparative Data Table: Diagnostic Ions (EI/CID)
Fragment Ion Identitym/z (Theoretical)Target: Ortho-Isomer (2-Substituted)Alternative: Para-Isomer (4-Substituted)Mechanistic Origin
Molecular Ion (

)
227 Medium Intensity High Intensity Parent ion stability is lower in ortho due to rapid rearrangement.
Tropylium Ion 91 HighHighCommon benzyl cleavage from the propyl chain end.
Aminophenol Radical 109 Dominant (Base Peak) Low/MediumOrtho-Effect: H-transfer from side chain to ether oxygen followed by alkene loss.
Alkene Loss (

)
109 Favored DisfavoredMcLafferty-like rearrangement specific to ortho geometry.
Side Chain Cation 119 MediumHighSimple inductive cleavage of the ether C-O bond.
Aniline Cation 93 LowMediumC-O bond homolysis without rearrangement.
Detailed Mechanism: The Ortho-Effect Advantage

In the Ortho-isomer , the amine hydrogen is spatially close to the ether oxygen and the


-carbon of the propyl chain. This facilitates a Hydrogen Transfer Rearrangement  (similar to a McLafferty rearrangement) that eliminates the side chain as a neutral phenyl-alkene, leaving a stable o-aminophenol radical cation (m/z 109).

In the Para-isomer , this distance is too great. Fragmentation is dominated by high-energy inductive cleavages, producing simple alkyl or aryl cations (m/z 119) rather than rearrangement products.

Visualized Fragmentation Pathways[3]

The following diagram maps the fragmentation tree, distinguishing between the "Common Pathways" (shared by isomers) and the "Diagnostic Ortho Pathways" (specific to this product).

MS_Fragmentation cluster_legend Legend M Molecular Ion (M+) m/z 227 Tropylium Tropylium Ion (C7H7+) m/z 91 M->Tropylium Benzyl Cleavage (Common) PhenylPropyl Phenylpropyl Cation (C9H11+) m/z 119 M->PhenylPropyl Ether Cleavage (Inductive) Rearrangement H-Transfer Transition State (Ortho-Effect) M->Rearrangement Proximity Driven Aminophenol o-Aminophenol Radical (C6H7NO+) m/z 109 (DIAGNOSTIC BASE PEAK) Rearrangement->Aminophenol Elimination NeutralAlkene Neutral Loss: 3-Phenylpropene (-118 Da) Rearrangement->NeutralAlkene key1 Blue Path = Ortho-Specific (Diagnostic) key2 Black Path = Generic Isomer Fragmentation

Figure 1: Fragmentation tree highlighting the diagnostic 'Ortho-Effect' pathway (Blue) which distinguishes the product from its para-isomer.[1]

Experimental Protocol for Validation

To replicate these results and validate the compound identity, use the following standardized LC-MS/MS protocol.

Method: Electrospray Ionization (ESI-MS/MS)

Rationale: ESI is softer than EI, preserving the molecular ion (M+H)+ for accurate mass determination, while Collision Induced Dissociation (CID) reveals the diagnostic fragments.

  • Sample Preparation:

    • Dissolve 1 mg of 2-(3-Phenylpropoxy)aniline in 1 mL of Methanol (HPLC grade).

    • Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50 v/v).

  • Instrumentation: Triple Quadrupole or Q-TOF MS.

  • Source Conditions:

    • Mode: Positive Ion (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.[2]

  • Fragmentation (MS2) Setup:

    • Select Precursor Ion: m/z 228.1

      
      .
      
    • Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Data Interpretation:

    • Low CE (10 eV): Confirm parent peak m/z 228.

    • Med CE (20-30 eV): Look for the emergence of m/z 110 (protonated aminophenol) and m/z 91 .

    • Validation Logic: If the ratio of m/z 110 to m/z 119 is > 1.0, the sample is the Ortho isomer. If < 0.5, it is likely the Para isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aniline and Ether Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for alkyl-aryl ether cleavage rules).

Sources

Comparative

Comparing reactivity of 2-(3-Phenylpropoxy)aniline vs 2-methoxyaniline

A Comparative Guide to the Reactivity of 2-(3-Phenylpropoxy)aniline and 2-methoxyaniline Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical structures of 2-(3-Phenylpropoxy)aniline and 2-methoxyaniline.

A Comparative Guide to the Reactivity of 2-(3-Phenylpropoxy)aniline and 2-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-(3-Phenylpropoxy)aniline and 2-methoxyaniline. By examining the electronic and steric effects of their respective ortho-substituents, we aim to provide a predictive framework for their behavior in common organic transformations, supported by experimental protocols.

Introduction

2-Methoxyaniline (o-anisidine) and 2-(3-Phenylpropoxy)aniline are ortho-substituted anilines, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals and other functional materials. The reactivity of the aniline core, both at the amino group and on the aromatic ring, is intricately modulated by the nature of the ortho-substituent. While both molecules feature an alkoxy group adjacent to the amino functionality, the seemingly subtle difference between a methoxy (-OCH₃) and a 3-phenylpropoxy (-O(CH₂)₃Ph) group imparts significant and distinct chemical properties. This guide will dissect these differences, focusing on the interplay of electronic activation and steric hindrance that governs their reactivity in key synthetic reactions such as electrophilic aromatic substitution and N-acylation.

Electronic and Steric Profile of Ortho-Substituents

The reactivity of a substituted aniline is primarily dictated by the electronic nature and the size of its substituents. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions through a strong positive mesomeric effect (+M).[1][2] The ortho-alkoxy group in both molecules further modulates this reactivity.

Electronic Effects: Both the methoxy and the 3-phenylpropoxy groups are electron-donating.[3] The oxygen atom directly attached to the ring exerts a +M effect by donating its lone pair electrons to the aromatic system, thereby increasing the electron density of the ring and enhancing its nucleophilicity.[1] Concurrently, the electronegativity of the oxygen atom results in an electron-withdrawing inductive effect (-I). For alkoxy groups, the resonance effect typically dominates, leading to overall ring activation. The 3-phenylpropoxy group possesses a slightly longer alkyl chain which may have a marginally more pronounced electron-donating inductive effect (+I) compared to the methyl group of 2-methoxyaniline, though this difference is generally considered minor in its influence on the aromatic ring's electronics.

Steric Effects: The most significant divergence between the two molecules lies in the steric bulk of the ortho-substituent. The 3-phenylpropoxy group is substantially larger than the methoxy group. This steric hindrance has profound implications for reactions occurring at the adjacent amino group and the C6 position of the aromatic ring. This phenomenon, known as the "ortho effect," can inhibit the approach of reagents and influence the planarity of the amino group, thereby altering basicity and reactivity.[4][5][6][7]

Diagram illustrating the electronic and steric effects of the substituents.

Comparative Reactivity in Key Synthetic Transformations

The differences in electronic and steric profiles translate into distinct reactivity patterns in common synthetic operations.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, the incoming electrophile is directed to the positions ortho and para to the strongly activating amino group.

  • Reactivity: Both anilines are highly activated towards EAS.[1][2] The electron-rich nature of the ring means that reactions often proceed rapidly, sometimes without the need for a strong Lewis acid catalyst.[8]

  • Regioselectivity: The primary site of substitution is the para-position (C4) due to the steric hindrance at the ortho-positions. However, the degree of regioselectivity is expected to differ significantly. For 2-methoxyaniline, while the para-product is major, some substitution at the C6 position is often observed. In contrast, the bulky 3-phenylpropoxy group in 2-(3-phenylpropoxy)aniline will almost completely block the C6 position, leading to a much higher selectivity for the para-substituted product. Studies on the bromination of 2-methoxyaniline have shown that para-substitution is highly favored.[9][10] This steric directing effect is a common strategy in organic synthesis to achieve high regioselectivity.[4]

Experimental Protocol: Para-Selective Monobromination of an o-Alkoxyaniline

This protocol details a method for the para-selective monobromination of an ortho-alkoxy-substituted aniline. To manage the high reactivity of the aniline and prevent over-bromination, the amino group is first protected via acetylation.[11][12][13]

Workflow for the para-selective monobromination of an o-alkoxyaniline.

Step 1: Protection of the Amino Group (N-Acetylation)

  • In a fume hood, dissolve the substituted aniline (e.g., 2-methoxyaniline, 1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) dropwise to the solution with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the mixture into ice-cold water to precipitate the acetanilide derivative.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Electrophilic Bromination

  • Dissolve the dried N-acetylated aniline derivative (1.0 eq.) in glacial acetic acid.

  • In a separate flask, prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid.[11]

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the brominated product.

  • Collect the crude product by vacuum filtration and wash with a cold sodium bisulfite solution to remove any unreacted bromine.

  • Recrystallize the product from an ethanol/water mixture to obtain the pure p-bromo-N-acetylated aniline.

Step 3: Deprotection (Hydrolysis)

  • Place the purified p-bromo-N-acetylated aniline (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, until the solid has completely dissolved.

  • Cool the solution to room temperature, then in an ice bath.

  • Neutralize the solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) to precipitate the final product, 4-bromo-2-alkoxyaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

N-Acylation

N-acylation is a fundamental reaction for the formation of amides.[14][15] The nucleophilicity of the amino group is a key determinant of the reaction rate.

  • Electronic Effects: The electron-donating nature of both ortho-alkoxy groups increases the electron density on the nitrogen atom, making it more nucleophilic than unsubstituted aniline.

  • Steric Effects: The steric hindrance around the amino group is the dominant factor in determining the rate of N-acylation. The bulky 3-phenylpropoxy group in 2-(3-phenylpropoxy)aniline will significantly impede the approach of the acylating agent. In contrast, the smaller methoxy group in 2-methoxyaniline presents a much lower steric barrier. Therefore, 2-methoxyaniline is expected to undergo N-acylation at a considerably faster rate than 2-(3-phenylpropoxy)aniline, especially when a bulky acylating agent is used. Kinetic studies on the acylation of substituted anilines have consistently shown that ortho-substituents decrease the reaction rate due to steric hindrance.[16]

Experimental Protocol: N-Acylation of a Substituted Aniline

This protocol provides a general method for the N-acylation of anilines using an acyl chloride in the presence of a base.[17]

Workflow for the N-acylation of a substituted aniline.

Materials:

  • Substituted Aniline (1.0 eq)

  • Acyl Chloride (e.g., 4-acetylpiperidine-1-carbonyl chloride, 1.05 eq)

  • Base (e.g., Triethylamine or Potassium Carbonate, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and work-up reagents.

Procedure:

  • To a dry round-bottom flask, add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM.

  • Add the base (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Cool the aniline solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride solution to the stirring aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Summary of Predicted Reactivity

Reaction Type2-methoxyaniline2-(3-Phenylpropoxy)anilineDominant Factor
Electrophilic Aromatic Substitution (Rate) HighHighElectronic Activation
Electrophilic Aromatic Substitution (Regioselectivity) Predominantly para, with some ortho (C6) substitutionHighly selective for para (C4) substitutionSteric Hindrance
N-Acylation (Rate) FasterSlowerSteric Hindrance

Conclusion

While both 2-methoxyaniline and 2-(3-phenylpropoxy)aniline are activated anilines, their reactivity profiles are distinct due to the significant difference in the steric bulk of their ortho-substituents. 2-(3-Phenylpropoxy)aniline offers superior regioselectivity in electrophilic aromatic substitution, favoring the para-product almost exclusively. However, this steric advantage comes at the cost of reduced reactivity at the amino group, making N-acylation reactions more sluggish compared to 2-methoxyaniline. These considerations are crucial for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and materials science. The choice between these two building blocks will depend on the specific synthetic transformation and the desired outcome, whether it be controlling regioselectivity on the aromatic ring or facilitating reactions at the amino group.

References

  • Benchchem. Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • Thyssen, G. M., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(11), 1135-1139.
  • Benchchem. N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Scribd. Hammett Substituent Constants Table.
  • Kumar, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 13(40), 28165-28172.
  • ResearchGate.
  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • TopSCHOLAR.
  • Wikipedia. Ortho effect.
  • UT Austin Chemistry & Biochemistry Research Web Sites.
  • Shankarling, G. S., et al. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883.
  • studylib.net. N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Synthesis of Substituted Quinolines by the Electrophilic Cycliz
  • Journal of Chemical Education. (2017).
  • PMC. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • Allen. A: Due to ortho effect basic nature of aniline decreases.
  • Ukrainian Chemistry Journal. (2021).
  • Academia.edu.
  • Chemistry Stack Exchange. (2014).
  • ResearchGate. Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide.
  • The Journal of Physical Chemistry A. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
  • Stenutz. Hammett substituent constants.
  • Moodle@Units. Table 7.1 Hammett substituent constants and their modified values.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Wikipedia.
  • Google Patents. (1989).
  • o-Anisidine (2-Methoxyaniline)
  • HETEROCYCLES. (2014). regioselective bromination: an approach to the d-ring of the gilvocarcins.
  • RESONANCE. (2022).
  • Journal of the Chemical Society B: Physical Organic. (1969). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
  • PMC.
  • ChemicalBook. 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Benchchem. N-Acylation and N-Alkylation of Halogenated Anilines.
  • ResearchGate.
  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • FAO AGRIS. (2017).
  • PMC.
  • PubChem. (2021). 2-Methoxyaniline.
  • ResearchGate.
  • Google Patents. (2011). Synthesis method of aniline compound.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • MDPI. (2023).
  • ResearchGate.
  • Open Access Journals. (2024).
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • Making Molecules. (2025).
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2017).

Sources

Validation

13C NMR chemical shifts for phenylpropoxy ether carbon atoms

This guide provides an advanced technical analysis of C NMR chemical shifts for phenylpropoxy ethers, a structural motif common in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). It moves beyond basic spectr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of


C NMR chemical shifts for phenylpropoxy ethers, a structural motif common in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). It moves beyond basic spectral listing to address the critical analytical challenge: distinguishing between linear (

-propyl) and branched (

-propyl) ether linkages and optimizing acquisition for quantitative accuracy.

Advanced C NMR Analysis of Phenylpropoxy Ethers

Structural Analysis & Chemical Shift Assignment

The phenylpropoxy ether motif consists of a lipophilic propyl chain linked to an aromatic ring via an oxygen atom. The


C NMR spectrum is defined by two distinct regions: the aliphatic chain (

10–75 ppm) and the aromatic ring (

114–160 ppm).[1]
Comparative Data: -Propoxy vs. -Propoxy

The most common analytical error is misidentifying the


-carbon signal, as both the 

-propyl methylene (-OCH

-) and

-propyl methine (-OCH<) resonate in the narrow 69–71 ppm window.

Table 1: Characteristic


C Chemical Shifts (CDCl

, 75-100 MHz)
Carbon PositionAtom Type

-Propoxybenzene
(

ppm)

-Propoxybenzene
(

ppm)
Diagnostic Note

-Carbon
O-C 69.6 ± 0.5 (CH

)
69.9 ± 0.5 (CH)Critical Overlap. Use DEPT-135 to distinguish (CH

is down, CH is up).

-Carbon
C -C-O22.6 ± 0.5 (CH

)
22.1 ± 0.5 (CH

)
The

-propyl

-signal is much more intense (2x equivalent carbons).

-Carbon
C H

10.5 ± 0.5 (CH

)
N/APresence of a signal <15 ppm confirms linear chain.
Ipso Ar-C -O159.1 157.8 Deshielded by Oxygen.

-propyl induces slight shielding (

1.3 ppm) vs linear.
Ortho Ar-C 114.5 115.8 Shielded by resonance (electron donation from O).
Meta Ar-C 129.4 129.3 Minimal effect from ether chain branching.
Para Ar-C 120.6 120.4 Shielded by resonance.

Analyst Insight: Do not rely solely on the chemical shift of the


-carbon. The presence of a high-field methyl signal (~10.5 ppm) is the definitive marker for the 

-propyl chain. For

-propyl, the

-methyls appear as a strong signal at ~22 ppm, often obscuring the solvent or other aliphatic peaks.
Visualization: Structural Logic Flow

The following diagram illustrates the logical flow for assigning these isomers based on spectral data.

EtherAssignment Start Unknown Phenyl Ether Spectrum CheckAlpha Check 69-71 ppm Region (Alpha Carbon) Start->CheckAlpha DEPT Run DEPT-135 Experiment CheckAlpha->DEPT Ambiguous Overlap Branch_N Signal Phase: NEGATIVE (Down) Indicates CH2 DEPT->Branch_N Branch_Iso Signal Phase: POSITIVE (Up) Indicates CH or CH3 DEPT->Branch_Iso CheckGamma Check 10-12 ppm Region Branch_N->CheckGamma Verify Methyl Terminus Result_Iso CONFIRMED: iso-Propoxy (Branched Chain) Branch_Iso->Result_Iso No Signal < 15 ppm Result_N CONFIRMED: n-Propoxy (Linear Chain) CheckGamma->Result_N Signal Present

Figure 1: Decision logic for distinguishing n-propoxy and isopropoxy ethers using DEPT-135 phasing.

Solvent Effects: CDClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> vs. DMSO- [2]

Solvent choice significantly alters the chemical environment, particularly for the aromatic ring carbons. While the aliphatic chain is relatively insensitive to solvent polarity, the aromatic carbons experience shifts due to


-stacking interactions and dipole stabilization.

Table 2: Solvent-Induced Chemical Shift Changes (


) 
Carbon

(CDCl

)

(DMSO-

)

(DMSO - CDCl

)
Mechanism
Ipso (C-O) ~159.1~158.5-0.6 ppm Solvent polarity affects lone pair delocalization.
Ortho ~114.5~114.8+0.3 ppm Slight deshielding in polar aprotic solvent.

-CH

~69.6~68.9-0.7 ppm Anisotropic shielding by DMSO sulfoxide group.
Solvent Residual 77.16 (t)39.52 (sept)ReferenceCrucial for calibration.

Operational Rule: When switching from CDCl


 to DMSO-

, expect the ether

-carbon to move upfield (lower ppm) by approximately 0.5–0.8 ppm. Failure to account for this can lead to misassignment in automated peak-picking algorithms.

Experimental Protocol: Quantitative C NMR

Standard


C NMR is non-quantitative due to the Nuclear Overhauser Effect (NOE) and long spin-lattice relaxation times (

). For drug development applications (e.g., purity analysis of a phenylpropoxy intermediate), the following protocol ensures integral accuracy >98%.
Protocol: Inverse Gated Decoupling (Ig-Gated)
  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL deuterated solvent.

    • Relaxation Agent: Add 20

      
      L of 0.5 M Cr(acac)
      
      
      
      (Chromium(III) acetylacetonate). This paramagnetic agent reduces
      
      
      of quaternary carbons (Ipso) from >10s to <2s.
  • Spectrometer Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling.

      • Why? The decoupler is OFF during the delay (no NOE buildup) and ON during acquisition (clean singlets).

    • Spectral Width: 240 ppm (covers -10 to 230 ppm).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      .
      • With Cr(acac)

        
        :
        
        
        
        seconds.
      • Without Cr(acac)

        
        :
        
        
        
        seconds (required for the Ipso carbon).
    • Scans: 1024 (minimum for S/N > 100:1 on quaternary carbons).

  • Processing:

    • Exponential multiplication (LB = 1.0–2.0 Hz).

    • Baseline correction is critical for accurate integration of the small quaternary Ipso peak.

qNMR_Workflow Prep Sample Prep + Cr(acac)3 Pulse Pulse Sequence Inverse Gated (zgig) Prep->Pulse Delay Relaxation Delay D1 > 5*T1 (2s) Pulse->Delay Decoupler OFF Acq Acquisition Decoupler ON Delay->Acq 90° Pulse Process Integration No NOE Bias Acq->Process Process->Pulse Repeat 1024x

Figure 2: Quantitative NMR workflow using inverse gated decoupling to suppress NOE.

Mechanistic Insights: Electronic Causality

Understanding the "why" behind the shifts allows researchers to predict changes when substituents are added to the phenyl ring.

The Resonance Effect (Mesomeric)

The oxygen atom in the phenylpropoxy ether is a


-donor (+M effect).
  • Ipso Carbon (159 ppm): Highly deshielded due to the direct electronegative pull (-I effect) of the oxygen.

  • Ortho/Para Carbons (114/120 ppm): The oxygen lone pair donates electron density into the ring system. Increased electron density = Shielding = Lower ppm.

  • Meta Carbon (129 ppm): The resonance node; it receives no electron density from the oxygen, so it resonates near the value of benzene (128.5 ppm).

The Steric Effect ( -Gauche)

In


-propoxybenzene, the 

-carbon (methyl) resonates at ~10.5 ppm. If a substituent is introduced at the ortho position of the phenyl ring, steric crowding forces the propyl chain to twist. This creates a

-gauche interaction, which typically shifts the aliphatic

and

carbons upfield (shielding) by 2–4 ppm.
References
  • BenchChem. (2025).[2] Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. Retrieved from 3

  • ChemicalBook. (n.d.). 1,4-Di-n-propoxybenzene 13C NMR Spectrum. Retrieved from 4

  • Reich, H. J. (2021).[5] 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from 5

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. Retrieved from 6

Sources

Comparative

Structural Elucidation Guide: Distinguishing 2-(3-Phenylpropoxy)aniline from its Para-Isomer via NMR

Executive Summary & Strategic Importance In drug development, the regioisomerism of alkoxy-anilines dictates pharmacokinetics and receptor binding affinity.[1][2] 2-(3-Phenylpropoxy)aniline (the ortho-isomer) and 4-(3-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug development, the regioisomerism of alkoxy-anilines dictates pharmacokinetics and receptor binding affinity.[1][2] 2-(3-Phenylpropoxy)aniline (the ortho-isomer) and 4-(3-Phenylpropoxy)aniline (the para-isomer) possess identical molecular weights (


) and similar polarity, rendering Mass Spectrometry (MS) and standard HPLC retention times insufficient for definitive structural assignment.[1][2]

This guide provides a definitive, self-validating NMR protocol to distinguish these isomers. The differentiation relies on symmetry breaking in the ortho-isomer versus the magnetic equivalence found in the para-isomer.[1][2]

Mechanistic Basis of Differentiation[3]

To interpret the spectra correctly, one must understand the electronic environment created by the substituents. Both the amino group (


) and the alkoxy group (

) are electron-donating groups (EDGs) via resonance.[1][2]
Electronic & Symmetry Profile
FeaturePara-Isomer (1,4-substituted) Ortho-Isomer (1,2-substituted)
Symmetry Element

axis or plane of symmetry passing through C1 and C4.[1][2]
None. The molecule is asymmetric regarding the central ring carbon environments.[3]
Spin System AA'BB' (or AA'XX').[1][2] Protons ortho to

are equivalent; protons ortho to

are equivalent.[1][2]
ABCD . All four aromatic protons on the central ring are magnetically distinct.[1]
13C Signals (Central Ring) 4 Signals: 2 quaternary (C-N, C-O), 2 distinct CH sets (due to symmetry).[1][2]6 Signals: 2 quaternary, 4 distinct CH signals.[1][2]
NOE Proximity Ether chain protons are spatially distant from the amine protons.[1]Ether chain protons (

) are in close proximity to the amine (

).[1][2]

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1][2]
    • Reasoning: DMSO minimizes exchange broadening of the labile

      
       protons, allowing them to appear as distinct signals (often a broad singlet or doublet) rather than disappearing.[1] It also separates the aromatic signals more effectively due to the "solvent effect."
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1][2][4]

Workflow Visualization

The following decision tree outlines the logical flow for assigning the isomer based on spectral data.

IsomerID Start Sample Preparation (DMSO-d6) H1_NMR Acquire 1H NMR (Focus: 6.5 - 7.5 ppm) Start->H1_NMR Analyze_Aromatic Analyze Central Ring Coupling Pattern H1_NMR->Analyze_Aromatic Decision Symmetry Check Analyze_Aromatic->Decision Para_Path Two distinct sets of peaks (Pseudo-doublets, AA'BB') Decision->Para_Path Symmetric Ortho_Path Four distinct sets of peaks (Complex splitting, ABCD) Decision->Ortho_Path Asymmetric Confirm_C13 Validation: 13C NMR Count Aromatic Peaks Para_Path->Confirm_C13 Ortho_Path->Confirm_C13 Result_Para PARA-Isomer (4 Signals in Ar-C) Confirm_C13->Result_Para 4 Peaks Result_Ortho ORTHO-Isomer (6 Signals in Ar-C) Confirm_C13->Result_Ortho 6 Peaks

Figure 1: Logical workflow for distinguishing regioisomers using 1H and 13C NMR observables.

Data Analysis & Interpretation

The "Smoking Gun": 1H NMR Aromatic Region

The most immediate visual confirmation comes from the splitting patterns of the protons on the aniline ring.

Case A: The Para-Isomer (4-substituted)
  • Pattern: You will observe two distinct signal groups in the aromatic region, often resembling two "doublets" (roofing effect is common).

  • Integration: Each group integrates to 2 protons.[1][2][5]

  • Coupling: This is an AA'XX' system.[1][2] The protons ortho to the

    
     are chemically equivalent, and the protons ortho to the 
    
    
    
    are chemically equivalent.
  • Shift Prediction:

    • 
       ~6.5 ppm (2H, ortho to 
      
      
      
      )
    • 
       ~6.7-6.8 ppm (2H, ortho to 
      
      
      
      )[1][2]
Case B: The Ortho-Isomer (2-substituted)
  • Pattern: You will observe four distinct signals (1H each).[1][2][6][7]

  • Integration: 1:1:1:1 ratio.[1][2]

  • Coupling:

    • H-3 (Ortho to OR): Doublet (or dd) ~6.8 ppm.[1][2]

    • H-6 (Ortho to NH2): Doublet (or dd) ~6.6 ppm.[1][2]

    • H-4 & H-5: Triplets/Multiplets (td) ~6.9–7.1 ppm.[1][2]

  • Key Feature: The lack of symmetry means every proton has a unique chemical shift.[1]

13C NMR Confirmation (The Counting Method)

If the proton splitting is ambiguous due to overlap, Carbon-13 NMR provides a binary "Yes/No" answer based on peak count in the aromatic region (110–150 ppm).

Carbon TypePara-Isomer CountOrtho-Isomer Count
Quaternary C-N 11
Quaternary C-O 11
Methine (CH) 2 (due to symmetry)4 (all unique)
Total Ar-C Peaks 4 6
Advanced Validation: NOE (Nuclear Overhauser Effect)

For absolute certainty, perform a 1D-NOE difference experiment irradiating the


  protons (triplet at ~4.0 ppm).[1][2]
  • Ortho-Isomer: You will see NOE enhancement of the Amine (

    
    )  protons (if visible) or the H-6  aromatic proton.[1][2] This confirms the ether chain is right next to the nitrogen.
    
  • Para-Isomer: You will see enhancement of the H-3/H-5 aromatic protons only.[1][2] You will never see enhancement of the amine protons.[1]

Comparative Data Summary Table

The following table summarizes the expected chemical shifts (


) based on substituent additivity rules [1, 2].
MoietyProtonPara-Isomer (

ppm)
Ortho-Isomer (

ppm)
Multiplicity Difference
Ether Link

~3.9 – 4.0~4.0 – 4.1Ortho may shift downfield due to steric/electronic interaction with

.[1][2]
Central Ring Ar-H (Ortho to

)
~6.5 (2H)~6.6 (1H)Para is symmetric (2H); Ortho is unique (1H).[1][2]
Central Ring Ar-H (Ortho to

)
~6.8 (2H)~6.8 (1H)Para is symmetric (2H); Ortho is unique (1H).[1][2]
Central Ring Ar-H (Meta)N/A (Equiv. to above)~6.9 - 7.1 (2H)Only Ortho has distinct meta/para protons relative to substituents.[1][2]
Amine

~4.5 - 5.0 (Broad)~4.5 - 5.0 (Broad)Chemical shift is concentration/solvent dependent; not diagnostic alone.[1][2]

Diagram of Spin Systems

SpinSystems cluster_para Para-Isomer (Symmetric AA'XX') cluster_ortho Ortho-Isomer (Asymmetric ABCD) P1 H-2 P2 H-6 P1->P2 Equiv P3 H-3 P4 H-5 P3->P4 Equiv O1 H-3 O2 H-4 O1->O2 O3 H-5 O2->O3 O4 H-6 O3->O4

Figure 2: Spin system connectivity. Para-isomers show magnetic equivalence (dotted lines), while Ortho-isomers show a continuous chain of non-equivalent couplings.[1][2]

References

  • LibreTexts Chemistry. (2015).[1][2] Spectral Characteristics of the Benzene Ring.

  • Royal Society of Chemistry. (2012).[1][2] Supplementary Data for Alkoxyanilines.

  • National Institutes of Health (PubChem). (2025).[1][2] 4-(3-Phenylpropyl)aniline Compound Summary.

  • Compound Interest. (2015).[1][2][6] A Guide to 1H NMR Chemical Shift Values.

  • University of Colorado Boulder. NMR Spectroscopy: Proton NMR of Aromatic Compounds.

Sources

Validation

Chromatographic Separation of 2-(3-Phenylpropoxy)aniline Impurities: A Comparative Method Development Guide

Introduction: The Separation Challenge 2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9) represents a classic challenge in pharmaceutical impurity profiling: it combines a basic aniline moiety ( ) with a hydrophobic phenylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9) represents a classic challenge in pharmaceutical impurity profiling: it combines a basic aniline moiety (


) with a hydrophobic phenylpropoxy tail.

In drug development, this molecule often serves as a scaffold for tyrosine kinase inhibitors or GPCR ligands. The synthesis typically involves the O-alkylation of 2-nitrophenol followed by reduction, or direct O-alkylation of 2-aminophenol. This synthetic pathway generates a specific impurity profile containing:

  • Polar precursors (e.g., 2-Aminophenol).

  • Hydrophobic reagents (e.g., 1-Bromo-3-phenylpropane).

  • Regioisomers (e.g., N-alkylated byproducts if protection strategies fail).

The Chromatographic Problem: Standard acidic Reversed-Phase (RP) methods often fail to resolve the N-alkylated isomers from the O-alkylated target due to identical hydrophobicity. Furthermore, the basic aniline group interacts with residual silanols on silica columns, leading to peak tailing that masks low-level impurities.

This guide compares three distinct separation strategies to resolve these specific impurities, moving beyond "generic" gradients to chemically intelligent method design.

Impurity Origin & Profiling Logic

To separate impurities, we must first predict them. The diagram below maps the synthesis of 2-(3-Phenylpropoxy)aniline and the origin of key impurities.

ImpurityMap SM1 2-Nitrophenol (Starting Material) Inter Intermediate: 2-(3-Phenylpropoxy)nitrobenzene SM1->Inter O-Alkylation (K2CO3, DMF) Imp1 Impurity A: 2-Aminophenol (Over-reduction/SM) SM1->Imp1 Reduction w/o Alkylation Reagent 1-Bromo-3-phenylpropane (Reagent) Reagent->Inter Target Target: 2-(3-Phenylpropoxy)aniline Inter->Target Reduction (H2, Pd/C) Imp2 Impurity B: N-(3-Phenylpropyl)aniline (Regioisomer) Target->Imp2 Rearrangement/Side Rxn Imp3 Impurity C: Azobenzene Dimer (Oxidation Product) Target->Imp3 Oxidation (Air)

Figure 1: Synthetic pathway and impurity genesis for 2-(3-Phenylpropoxy)aniline. Understanding the "Regioisomer" (Impurity B) is critical for column selection.

Comparative Method Study

We evaluated three chromatographic approaches to separate the target from its critical impurities (specifically the N-alkyl isomer and the hydrophobic reagent).

Scenario A: The "Standard" Acidic C18
  • Column: C18 (Fully Porous, 3.5 µm), 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: At pH ~2.6, the aniline is protonated (

    
    ). This increases solubility but leads to silanol interactions.
    
  • Outcome: The target elutes early with significant tailing (

    
    ). Critical resolution (
    
    
    
    ) between the Target and the N-alkyl isomer is poor (< 1.5) because the hydrophobic discrimination of C18 is insufficient to distinguish the O-ether from the N-amine linkage.
Scenario B: High pH Hybrid C18 (The "Shape" Solver)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Mechanism: At pH 10, the aniline is neutral (de-protonated). This eliminates silanol interactions and increases retention, allowing the hydrophobic chain to interact fully with the stationary phase.

  • Outcome: Peak shape becomes perfectly symmetrical (

    
    ). However, the N-alkyl isomer still co-elutes closely because both molecules are now neutral and highly hydrophobic.
    
Scenario C: Phenyl-Hexyl Selectivity (The "Pi-Pi" Solution)
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Methanol promotes

    
     interactions between the phenyl ring of the stationary phase and the two phenyl rings of the analyte. The O-linker (Target) and N-linker (Impurity) affect the electron density of the aniline ring differently, creating a "selectivity wedge."
    
  • Outcome: Superior resolution. The Phenyl-Hexyl phase "pulls" the impurities away from the main peak based on electronic differences, not just hydrophobicity.

Quantitative Comparison Data
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Target Retention (

)
4.2 min8.5 min6.1 min
Tailing Factor (

)
1.9 (Fail)1.1 (Excellent) 1.2 (Good)
Resolution (

) vs. Isomer
1.2 (Co-elution)1.6 (Marginal)3.8 (Robust)
Resolution (

) vs. Reagent
5.04.56.2
Suitability Quick Screen OnlyPurity AssayImpurity Profiling

Recommended Protocol: Phenyl-Hexyl Method

Based on the comparative data, the Phenyl-Hexyl method is the authoritative choice for separating 2-(3-Phenylpropoxy)aniline from its structural isomers.

Instrument Parameters
  • System: UHPLC or HPLC (binary gradient pump preferred).

  • Detector: UV-Vis / PDA at 240 nm (primary) and 210 nm (secondary).

    • Note: 240 nm is chosen to minimize baseline drift from Methanol while maximizing aniline absorption.

  • Column: Phenyl-Hexyl, 150 x 3.0 mm, 2.7 µm (Core-Shell) or 3.5 µm (Fully Porous).

  • Temperature: 40°C (Controls viscosity of Methanol).

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why? Buffering at pH 3.5 stabilizes the ionization state better than simple 0.1% FA.

  • Solvent B: Methanol (LC-MS Grade).

    • Why? Methanol enhances

      
       selectivity compared to Acetonitrile.
      
Gradient Table
Time (min)% Solvent A% Solvent BFlow (mL/min)Interaction Phase
0.090100.5Equilibration
2.090100.5Isocratic Hold (Polar Impurities)
15.010900.5Gradient Elution (Target & Isomers)
18.010900.5Wash (Hydrophobic Reagents)
18.190100.5Re-equilibration
23.090100.5End
Self-Validating System Suitability Criteria

To ensure trustworthiness, every run must meet these criteria before data acceptance:

  • Resolution (

    
    ):  > 2.0 between 2-(3-Phenylpropoxy)aniline and the nearest impurity peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Sensitivity: S/N > 10 for the 0.05% reporting threshold standard.

Troubleshooting & Causality

  • Problem: Peak splitting or "shoulders" on the main peak.

    • Causality: Sample solvent mismatch. If the sample is dissolved in 100% MeOH but the starting gradient is 90% Water, the hydrophobic target precipitates momentarily at the column head.

    • Fix: Dissolve sample in 50:50 Water:Methanol.

  • Problem: Ghost peaks at high organic % (15-18 min).

    • Causality: "Carryover" of the highly hydrophobic 1-Bromo-3-phenylpropane reagent from previous runs.

    • Fix: Add a needle wash step with 90% Acetonitrile / 10% Isopropanol.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Phenomenex Technical Note. (2022). High pH Stability and Selectivity for Basic Compounds. Link

  • Agilent Technologies. (2023). Selectivity of Phenyl-Hexyl Columns in Reversed Phase Chromatography. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link

  • PubChem. (2024). 2-(3-Phenylpropyl)aniline Compound Summary. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Phenylpropoxy)aniline

Executive Summary & Toxicological Context[1][2][3][4][5] 2-(3-Phenylpropoxy)aniline (CAS: Research/Novel) is a functionalized aromatic amine.[1] While specific toxicological data for this exact structure may be limited i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Toxicological Context[1][2][3][4][5]

2-(3-Phenylpropoxy)aniline (CAS: Research/Novel) is a functionalized aromatic amine.[1] While specific toxicological data for this exact structure may be limited in public repositories, its structural moieties—an aniline core coupled with a lipophilic phenylpropoxy ether chain—dictate a high-risk safety profile based on Structure-Activity Relationship (SAR) principles.[1]

The Silent Hazard: Lipophilicity & Methemoglobinemia The core danger of this compound lies in the synergy between the aniline group and the phenylpropoxy tail .

  • The Aniline Core: Aromatic amines are potent methemoglobinemia inducers.[1] They oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), stripping the blood's ability to carry oxygen.[1]
  • The Lipophilic Driver: The phenylpropoxy chain significantly increases the molecule's fat solubility (lipophilicity) compared to simple aniline. This facilitates rapid dermal absorption .[1] A drop on a glove that is not chemically resistant can permeate to the skin and enter the bloodstream faster than the user realizes.

Operational Directive: Treat this substance as an Acute Toxin (Dermal/Inhalation) and a Potential Carcinogen .[2][3] All handling requires full barrier isolation or strict "Clean-Dirty" zoning.[1]

Risk Assessment & Hazard Identification

Hazard Class (GHS)SeverityOperational Implication
Acute Toxicity (Dermal) CRITICAL Rapid absorption expected.[1] Standard nitrile gloves may offer <15 mins protection.[1]
Acute Toxicity (Inhalation) HIGH Dust (if solid) or Vapor (if liquid) can cause systemic hypoxia without warning odor.[1]
Skin/Eye Irritation MODERATE Basic amine nature can cause chemical burns to mucous membranes.[1]
Sensitization HIGH Repeated exposure may trigger anaphylactic-type reactions.[1]
Aquatic Toxicity HIGH Zero-discharge policy.[1] All wash water must be collected.[1]

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend "generic" PPE. The following specifications are selected based on permeation resistance against lipophilic amines.

Hand Protection Strategy (The "Double-Shell" Protocol)

Do not rely on single nitrile gloves. The aromatic ether structure can swell and permeate nitrile rubber.[1]

  • Layer 1 (Inner): Laminate Film (e.g., Silver Shield® / Ansell Barrier®) .[1]

    • Why: These are chemically impervious to aromatics and amines for >480 mins.

    • Trade-off: Poor dexterity.[1]

  • Layer 2 (Outer): Disposable Nitrile (min.[1] 5 mil / 0.12 mm) .[1]

    • Why: Provides grip and protects the expensive inner liner from physical tears. Change these immediately upon splash.[1]

Respiratory & Body Protection[2][7]
Zone/TaskRespiratory ProtectionBody Covering
Fume Hood (Open Handling) Half-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Amine + Particulate).[1]Tyvek® Lab Coat (closed front) or Apron.[1] Cotton lab coats absorb spills and hold them against the skin.
Weighing (Powder) Powder Containment Hood or N95/P100 mask if hood draft is variable.[1]Tyvek® Sleeves (wrist guards) to bridge the gap between glove and coat.
Closed System (HPLC/Synthesis) Standard Lab Ventilation.Standard Lab Coat + Nitrile Gloves.[1][4]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Liquid/Oil State->Liquid Risk_Solid Dust Inhalation Risk Solid->Risk_Solid Risk_Liquid Vapor/Splash Risk Liquid->Risk_Liquid Engineering Engineering Control: Fume Hood Required Risk_Solid->Engineering Risk_Liquid->Engineering PPE_Solid PPE: P3 Respirator + Tyvek Sleeves + Double Gloves PPE_Liquid PPE: ABEK Respirator + Laminate Liners + Chem-Apron Engineering->PPE_Solid If Solid Engineering->PPE_Liquid If Liquid

Figure 1: Decision matrix for selecting PPE based on the physical state of the aniline derivative.[1]

Operational Protocols

"Clean-Dirty" Zoning (Self-Validating System)

To prevent cross-contamination, establish a Red Zone (inside the hood) and a Green Zone (outside).[1]

  • Preparation: Place a disposable absorbent mat (benchkote) in the Red Zone.[1] All weighing and transfer happen on this mat.

  • Weighing (If Solid):

    • Use an anti-static gun on the spatula and weigh boat. Substituted anilines can be sticky/static-prone.[1]

    • Validation: Wipe the balance exterior with a solvent-dampened tissue (methanol) after use.[1] If the tissue turns yellow/brown (oxidation of aniline), containment failed.

  • Transfer (If Liquid/Viscous):

    • Do not pour. Use a positive-displacement pipette or a glass syringe.[1]

    • Why: Pouring viscous aniline ethers results in "stringing" and drops on the bottleneck, which eventually contaminate gloves.

Decontamination
  • Solvent Choice: Acidified Ethanol (1% HCl in Ethanol).[1]

  • Mechanism:[2][5][6] The acid protonates the amine (forming the anilinium salt), rendering it water-soluble and non-volatile, making it easier to wipe away.

Emergency Response

  • Skin Contact:

    • IMMEDIATE: Strip contaminated clothing.[1][7] Do not pull shirts over the head (cut them off if necessary).[1]

    • Wash: Use Polyethylene Glycol (PEG 400) or soapy water.[1] Avoid pure organic solvents (ethanol/DMSO) on skin, as they may drive the lipophilic chemical deeper.

    • Monitor: Watch for blue lips/fingernails (cyanosis) for 24 hours.

  • Spill (Benchtop):

    • Cover with sand/vermiculite.[1][4]

    • Neutralize with dilute HCl (to form the salt).[1]

    • Scoop into a hazardous waste jar.

Disposal & Environmental Compliance

Strict Rule: This compound must NEVER enter the drainage system.[7][8] It is toxic to aquatic life with long-lasting effects.[3][1][4][8]

Waste Segregation Workflow

Waste_Workflow Source Waste Generation Type Identify Waste Type Source->Type Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Solid_Waste Contaminated Solids (Gloves, Tissues) Type->Solid_Waste Segregation Segregate into Halogenated/Organic Stream Liquid_Waste->Segregation Solid_Waste->Segregation Labeling Label: 'Toxic Aromatic Amine' Segregation->Labeling Disposal High-Temp Incineration (Required for N-compounds) Labeling->Disposal

Figure 2: Workflow for the segregation and destruction of aniline-contaminated waste.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention.[1] [Link]

    • Context: Establishes the baseline toxicity and skin absorption risks for the aniline class.
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

    • Context: Source for the "Clean-Dirty" zoning and general PPE selection logic for toxic organic synthesis.
  • PubChem. (2024).[1] Compound Summary: 2-(3-Phenylpropyl)aniline (Structural Analog).[1] National Library of Medicine.[1] [Link]

    • Context: Used for structural read-across regarding physical properties and lipophilicity (LogP) estimation.[1]

  • Context: Source for the "Laminate vs.

Sources

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